molecular formula C4H3ClN2 B154816 4-Chloropyrimidine CAS No. 17180-93-7

4-Chloropyrimidine

Cat. No.: B154816
CAS No.: 17180-93-7
M. Wt: 114.53 g/mol
InChI Key: DBPKMSBWOKAKLA-UHFFFAOYSA-N
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Description

4-Chloropyrimidine is a versatile aryl heterocycle building block essential in advanced organic synthesis and drug discovery. The chlorine atom at the 4-position is highly reactive in nucleophilic aromatic substitution (S N Ar) reactions, allowing researchers to efficiently introduce pyrimidine scaffolds into more complex molecular architectures . This reactivity is fundamental for creating diverse pyrimidine conjugates and fused heterocyclic systems, which are core structures in many biologically active compounds . In medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the basis of nucleic acids and a wide range of pharmaceuticals . The this compound moiety serves as a key precursor in the synthesis of selenophenopyrimidine heterocycles, a class of compounds investigated for their promising antimicrobial, antioxidant, and antitumor activities . It is also employed in the development of novel purine derivatives and their analogs, which are significant for their diverse roles in biological systems and as potential therapeutic agents . Furthermore, this reagent is used to prepare molecular hybrids for antiviral evaluation, contributing to the search for new treatments against viruses such as herpes simplex virus type 1 (HSV-1) . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3ClN2/c5-4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DBPKMSBWOKAKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349079
Record name 4-chloropyrimidine
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Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17180-93-7
Record name 4-Chloropyrimidine
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Record name 4-chloropyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloropyrimidine from Barbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-chloropyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, barbituric acid. The synthesis is a multi-step process that proceeds through key chlorinated pyrimidine intermediates. This document outlines the detailed experimental protocols for each stage, presents quantitative data in a structured format for easy comparison, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

This compound is a crucial heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules. Its reactivity, particularly the susceptibility of the chlorine atom to nucleophilic substitution, makes it an ideal scaffold for the introduction of various functional groups, enabling the exploration of diverse chemical spaces in drug discovery programs. The synthesis from barbituric acid offers a cost-effective and scalable route to this important intermediate. The overall synthetic strategy involves three main stages:

  • Chlorination of Barbituric Acid: Conversion of barbituric acid to the key intermediate, 2,4,6-trichloropyrimidine.

  • Partial Dechlorination: Selective reduction of 2,4,6-trichloropyrimidine to 4,6-dichloropyrimidine.

  • Final Selective Dechlorination: Targeted removal of one chlorine atom from 4,6-dichloropyrimidine to yield the final product, this compound.

This guide will delve into the detailed methodologies for each of these transformations, providing researchers with the necessary information to replicate and optimize these procedures in a laboratory setting.

Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

The initial step in the synthesis is the exhaustive chlorination of barbituric acid to form 2,4,6-trichloropyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or a catalyst. Several methods have been reported, with variations in reaction conditions and reagents to improve yield and simplify the work-up procedure.

Experimental Protocols

Method A: Chlorination with Phosphorus Oxychloride and Dimethylaniline

A widely cited method involves the use of dimethylaniline as a base.

  • Procedure: Barbituric acid is reacted with an excess of phosphorus oxychloride in the presence of dimethylaniline. The reaction mixture is heated under reflux conditions. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation. The resulting 2,4,6-trichloropyrimidine is then isolated through an aqueous work-up, which typically involves extraction with an organic solvent.[1]

  • Post-reaction Processing: The aqueous work-up can be cumbersome for large-scale synthesis due to the need for extraction and the generation of significant aqueous waste.[1]

Method B: Two-Step Chlorination with POCl₃ and PCl₅ (or PCl₃/Cl₂)

To address the challenges of aqueous work-up and improve yields, a two-step process has been developed.

  • Procedure: In the first step, barbituric acid is reacted with phosphorus oxychloride, optionally with a catalyst. In the second step, phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (PCl₃) and chlorine gas, are added to the reaction mixture.[2][3] This two-step approach allows for a non-aqueous work-up, simplifying the isolation of the product.[2]

  • Reaction Conditions: The first step is typically carried out at a temperature between 70°C and 115°C.[3] The second step, involving the addition of PCl₅ or PCl₃/Cl₂, is conducted at a temperature ranging from 20°C to below 80°C.[2]

Quantitative Data
MethodReagentsCatalyst/BaseTemperature (°C)Reaction TimeYield (%)Reference
A Barbituric acid, POCl₃DimethylanilineRefluxNot specified85[1]
B Barbituric acid, POCl₃, PCl₃, Cl₂N-methylpyrrolidone75 ± 57 hours (step 1)90[2]
B Barbituric acid, POCl₃, PCl₃, Cl₂Triethylamine75 ± 5Not specified91[2]
B Barbituric acid, POCl₃, PCl₅None specified70 - 115 (step 1)Not specifiedNot specified[3]

Reaction Pathway

Synthesis_of_2_4_6_Trichloropyrimidine BarbituricAcid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine BarbituricAcid->Trichloropyrimidine POCl₃, Base or PCl₃/Cl₂

Caption: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid.

Synthesis of 4,6-Dichloropyrimidine from 2,4,6-Trichloropyrimidine

The next stage involves the selective removal of the chlorine atom at the 2-position of 2,4,6-trichloropyrimidine to yield 4,6-dichloropyrimidine. The chlorine atoms at the 4 and 6 positions are more reactive towards nucleophilic substitution, which allows for regioselective reactions. However, for reduction, careful control of reaction conditions is necessary to achieve the desired monodechlorination at the 2-position.

For the purpose of this guide, we will focus on the more established route to 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, which is a tautomer of barbituric acid and can be considered a closely related starting material.

Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

The chlorination of 4,6-dihydroxypyrimidine is a common method for the preparation of 4,6-dichloropyrimidine.

Experimental Protocol:

  • Procedure: 4,6-Dihydroxypyrimidine is reacted with an excess of phosphorus oxychloride in the presence of a trialkylamine, such as triethylamine or 2-methyl-5-ethyl-pyridine, which acts as an acid scavenger and catalyst.[1][4] The reaction is typically carried out at elevated temperatures. After completion, the excess phosphorus oxychloride is distilled off, and the product is isolated by pouring the residue into water and neutralizing, followed by extraction or filtration.[1]

  • Alternative Chlorinating Agent: Phosgene can also be used as a chlorinating agent in the presence of a suitable base.[5]

Quantitative Data
Starting MaterialReagentsBase/CatalystTemperature (°C)Yield (%)Reference
4,6-DihydroxypyrimidinePOCl₃2-Methyl-5-ethyl-pyridineCooling, then metered addition~100[4]
4,6-DihydroxypyrimidinePOCl₃Trialkylamine20 - RefluxNot specified[1]
4,6-DihydroxypyrimidinePhosgeneTertiary amineNot specifiedNot specified[5]

Synthesis of this compound from 4,6-Dichloropyrimidine

The final step is the selective monodechlorination of 4,6-dichloropyrimidine to produce this compound. This requires a reducing agent that can selectively remove one of the two equivalent chlorine atoms without over-reduction of the pyrimidine ring.

Experimental Protocols

Method: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the dehalogenation of aryl halides.

  • General Procedure: 4,6-Dichloropyrimidine is dissolved in a suitable solvent, and a catalytic amount of Pd/C is added. The reaction is carried out under a hydrogen atmosphere. The progress of the reaction needs to be carefully monitored to stop at the mono-dechlorinated product and avoid the formation of pyrimidine. The use of a base, such as magnesium oxide or sodium hydroxide, is often employed to neutralize the hydrochloric acid formed during the reaction, which can help in preventing the hydrogenation of the pyrimidine ring.[6]

  • Specific Conditions: A detailed procedure involves dissolving the chloropyrimidine in diethyl ether and adding 10% palladium-on-carbon catalyst along with magnesium oxide. The mixture is then shaken under a hydrogen atmosphere at an initial pressure of three atmospheres at room temperature.[6]

Method: Reduction with Zinc Dust

Zinc dust in the presence of an acid or a proton source can also be used for the reductive dehalogenation of chloropyrimidines.

  • General Procedure: While specific conditions for the selective reduction of 4,6-dichloropyrimidine are not extensively detailed, the reduction of chloropyrimidines with zinc dust and water has been reported, although with poor yields in some cases. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor the formation of this compound.

Quantitative Data

Detailed quantitative data for the selective synthesis of this compound from 4,6-dichloropyrimidine is not extensively reported in the readily available literature. The yields are highly dependent on the specific reaction conditions and the prevention of over-reduction.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of this compound Start Start with 4,6-Dichloropyrimidine Dissolve Dissolve in appropriate solvent Start->Dissolve AddCatalyst Add Pd/C catalyst and base Dissolve->AddCatalyst Hydrogenation React under H₂ atmosphere AddCatalyst->Hydrogenation Monitor Monitor reaction progress (e.g., TLC, GC) Hydrogenation->Monitor Workup Filter catalyst, remove solvent Monitor->Workup Reaction complete Purification Purify by crystallization or chromatography Workup->Purification End Obtain This compound Purification->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from barbituric acid is a feasible multi-step process that provides access to a valuable building block for drug discovery and development. The key transformations involve the initial chlorination to 2,4,6-trichloropyrimidine, followed by sequential, selective dechlorinations. While the chlorination steps are well-documented with high-yielding protocols, the final selective reduction of 4,6-dichloropyrimidine to this compound requires careful control of reaction conditions to achieve the desired selectivity and avoid over-reduction. This guide provides a comprehensive overview of the available methods and serves as a foundational resource for researchers in the field. Further optimization of the final reduction step may be necessary to develop a robust and high-yielding process suitable for large-scale production.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyrimidine is a pivotal heterocyclic compound widely utilized in medicinal chemistry and drug development. Its pyrimidine core is a common feature in a variety of biologically active molecules, including approved pharmaceuticals. The presence of a chlorine atom at the 4-position renders the pyrimidine ring susceptible to a range of chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering detailed experimental protocols and insights for its effective application in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow solid or oil, a characteristic that can vary depending on its purity.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 17180-93-7[2]
Molecular Formula C₄H₃ClN₂[2]
Molecular Weight 114.53 g/mol [2]
Melting Point 160-170 °C (decomposes)[3]
Boiling Point 173.0 ± 13.0 °C (Predicted)[3]
Density 1.303 ± 0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble in dichloromethane and chloroform.[3]
Appearance Colorless to pale yellow or brown solid/oil.[1][3]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the carbon atoms of the pyrimidine ring. The carbon atom attached to the chlorine (C4) will exhibit a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the aromatic pyrimidine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing chloro substituent. This makes the C4 position highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is the most prominent reaction of this compound, providing a versatile method for introducing a wide array of functional groups.[5] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

The following diagram illustrates a typical workflow for performing a nucleophilic aromatic substitution reaction with this compound.

experimental_workflow reagents Combine this compound, Nucleophile, Solvent, and Base reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction workup Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry and Concentrate extraction->drying purification Purify by Chromatography drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for nucleophilic substitution.

This protocol describes the synthesis of 4-aminopyrimidine derivatives, which are common scaffolds in medicinal chemistry.

Materials:

  • This compound derivative

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Solvent (e.g., Ethanol, DMF, 2-Propanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃)

  • Round-bottom flask with condenser or microwave reaction vial

  • Standard work-up and purification equipment

Procedure (Conventional Heating):

  • To a solution of the this compound derivative (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).[5]

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopyrimidine.[5]

Procedure (Microwave-Assisted Synthesis):

  • In a microwave reaction vial, combine the this compound derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).[5]

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to the desired temperature and hold for the specified time as determined by reaction optimization.

  • After cooling, proceed with the work-up and purification as described in the conventional heating method.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or ester. This reaction is widely used to synthesize aryl- and heteroaryl-substituted pyrimidines.

suzuki_coupling start This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane, Toluene) start->catalyst Reaction Conditions product 4-Arylpyrimidine catalyst->product Forms C-C bond

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a substituted this compound.

Materials:

  • This compound derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine the this compound derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

While less commonly reported for this compound itself, other palladium-catalyzed cross-coupling reactions such as the Sonogashira (coupling with terminal alkynes), Stille (coupling with organostannanes), and Heck (coupling with alkenes) reactions are, in principle, applicable and have been demonstrated on related chloropyrimidine systems. The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations.

Reduction of the Chloro Group

The chlorine atom of this compound can be removed via reduction, typically through catalytic hydrogenation. This reaction provides access to the parent pyrimidine scaffold from a functionalized intermediate.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound derivative

  • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

  • Base (e.g., Triethylamine, Sodium acetate) to neutralize the HCl formed

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve the this compound derivative in the chosen solvent in a suitable hydrogenation vessel.

  • Add the Pd/C catalyst and the base.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir or shake the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue as needed.

Role in Signaling Pathways and Drug Development

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives are integral components of numerous kinase inhibitors and other therapeutic agents. The pyrimidine scaffold often serves as a "hinge-binder," interacting with the hinge region of the ATP-binding pocket of kinases. The substituents introduced at the C4 position via the reactions described above are crucial for modulating potency, selectivity, and pharmacokinetic properties.

For instance, derivatives of 4-aminopyrimidine are found in a variety of kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis, which are critical in oncology. The ability to readily diversify the C4 position allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity of these compounds. For example, covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1) have been developed from chloropyrimidine scaffolds, where the chloro group reacts with a cysteine residue in the protein's active site.[6]

The following diagram illustrates the general role of this compound as a starting material in the synthesis of kinase inhibitors that modulate cellular signaling.

drug_development start This compound synthesis Chemical Synthesis (e.g., SₙAr, Suzuki Coupling) start->synthesis derivative Substituted Pyrimidine Derivative synthesis->derivative inhibitor Kinase Inhibitor derivative->inhibitor pathway Modulation of Cellular Signaling Pathway inhibitor->pathway effect Therapeutic Effect pathway->effect

Caption: Role of this compound in drug development.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined chemical properties and predictable reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its reactivity, guided by the detailed protocols provided in this guide, will empower researchers to efficiently leverage this versatile intermediate in the discovery and development of novel therapeutic agents. The continued exploration of new synthetic methodologies involving this compound will undoubtedly lead to the creation of innovative drug candidates targeting a wide range of diseases.

References

Spectroscopic Profile of 4-Chloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloropyrimidine, a key heterocyclic compound utilized in medicinal chemistry and materials science. This document presents available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is structured to facilitate easy access and comparison for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9Singlet-
H-5~7.5Doublet~5.0
H-6~8.6Doublet~5.0

Note: Data is predicted and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

CarbonChemical Shift (δ, ppm)
C-2~158
C-4~162
C-5~122
C-6~155

Note: Data is predicted and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=N bonds, as well as the C-Cl bond.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
1600-1550Medium-StrongC=N Stretch (ring)
1500-1400Medium-StrongC=C Stretch (ring)
1200-1000MediumIn-plane C-H Bending
850-750StrongOut-of-plane C-H Bending
800-600Medium-StrongC-Cl Stretch

Note: Based on characteristic vibrational frequencies for substituted pyrimidines.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₄H₃ClN₂, the expected molecular weight is approximately 114.53 g/mol .[2] The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
114High[M]⁺ (with ³⁵Cl)
116Medium[M+2]⁺ (with ³⁷Cl)
88Medium[M - CN]⁺
79Medium[M - Cl]⁺
52Medium[C₃H₂N]⁺

Note: Fragmentation patterns are predicted based on the structure and typical behavior of similar compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • For a solid sample, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The data is typically collected in the range of 4000 to 400 cm⁻¹.

  • After the measurement, clean the ATR crystal thoroughly.

Data Analysis:

  • Identify the major absorption bands in the spectrum.

  • Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups and vibrational modes using standard IR correlation tables.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

  • Alternatively, for a pure sample, a direct insertion probe can be used to introduce the sample into the ion source.

  • In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Data Analysis:

  • Identify the molecular ion peak (M⁺). Its m/z value corresponds to the molecular weight of the compound.

  • Look for the M+2 peak to confirm the presence of chlorine.

  • Analyze the m/z values of the other significant peaks, which represent fragment ions.

  • Propose logical fragmentation pathways that explain the observed fragment ions to further support the structure of this compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Direct Direct Application (ATR-IR) Sample->Direct NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI-MS) Dissolution->MS IR IR Spectroscopy (ATR-FTIR) Direct->IR ProcessNMR Process NMR Data (FT, Phasing, Calibration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS InterpretNMR Interpret NMR Spectra (Shifts, Couplings, Integrals) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Groups) ProcessIR->InterpretIR InterpretMS Interpret Mass Spectrum (Molecular Ion, Fragmentation) ProcessMS->InterpretMS Structure Structure Elucidation and Confirmation InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solubility Landscape of 4-Chloropyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyrimidine is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its reactivity, driven by the presence of a chlorine atom on the pyrimidine ring, makes it a valuable intermediate. A comprehensive understanding of its solubility in various organic solvents is paramount for efficient reaction design, purification, and formulation development. This technical guide addresses the current landscape of this compound's solubility, provides a detailed experimental protocol for its determination, and offers a framework for the systematic presentation of solubility data. While publicly available quantitative solubility data is scarce, this guide equips researchers with the necessary tools to generate and interpret this critical information.

Introduction

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution and significantly impacts its utility in chemical synthesis and drug development. For this compound, solubility data is essential for:

  • Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation: Designing stable and bioavailable drug formulations.

  • Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC.

Quantitative Solubility Data

As of December 2025, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of organic solvents has not been identified. To facilitate the systematic collection and comparison of such data, the following table template is provided for researchers to record their experimentally determined values. It is recommended to measure solubility at standard laboratory temperatures (e.g., 25 °C) and other relevant temperatures for specific applications.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Acetonitrile
Tetrahydrofuran (THF)

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial or a volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method.

      • Gravimetric Analysis: If the solvent is volatile, the solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining solid this compound can be measured.

      • Spectroscopic Analysis: A pre-established calibration curve using UV-Vis spectroscopy at the λmax of this compound in the specific solvent can be used to determine the concentration.

      • Chromatographic Analysis: HPLC is a highly accurate method for determining concentration, especially in complex mixtures. A calibration curve with standards of known concentration is required.

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., g/L or mol/L).

    • Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_data Data Analysis prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm filter) sample2->sample3 quant1 Analyze filtrate by Gravimetry, UV-Vis, or HPLC sample3->quant1 data1 Calculate solubility (g/L or mol/L) quant1->data1 data2 Repeat for statistical significance data1->data2

Figure 1: Experimental workflow for determining the solubility of this compound.

Conclusion

While a comprehensive quantitative understanding of this compound's solubility in organic solvents from existing literature is currently limited, this guide provides the necessary framework for researchers to generate this vital data. The detailed isothermal shake-flask protocol and the structured data presentation table are designed to promote standardized and comparable solubility assessments. By systematically determining and sharing this information, the scientific community can accelerate the development of novel synthetic routes and formulations involving this important chemical intermediate.

References

Stability and storage conditions for 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-Chloropyrimidine

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical intermediates is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This compound, a key building block in medicinal chemistry, requires careful handling due to its inherent reactivity and sensitivity to environmental conditions. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound and its related derivatives, supported by data from safety data sheets and chemical suppliers.

Chemical Properties and Stability

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the fourth position.[1] The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[2] This electron deficiency makes the carbon positions, particularly C4, susceptible to nucleophilic attack. The chlorine atom at this position is an excellent leaving group, which defines the compound's utility in synthesis but also contributes to its instability under certain conditions.[2]

The stability of this compound and its hydrochloride salt is significantly affected by moisture. Both are described as moisture-sensitive and unstable in aqueous solutions.[3][4] The hydrochloride salt is noted to be extremely moisture sensitive and hygroscopic.[3] This sensitivity necessitates storage in a dry, inert atmosphere to prevent hydrolysis and degradation.

Table 1: Stability Summary of this compound and its Hydrochloride Salt

CompoundCAS NumberKey Stability ConcernsIncompatible MaterialsHazardous Decomposition Products
This compound 17180-93-7Moisture Sensitive, Unstable in Aqueous Solution, Unstable in DMSO.[4]Strong oxidizing agents, Acids.[5][6]Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas.[5][6]
This compound hydrochloride 179051-78-6Extremely Moisture Sensitive, Hygroscopic, Unstable in Aqueous Solution.[3]Not specified, but likely similar to the free base.Not specified, but likely similar to the free base.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of this compound. The primary recommendation across various suppliers is to store the compound in a freezer at temperatures under -20°C.[3][4][7] Furthermore, storage under an inert atmosphere, such as argon or nitrogen, is advised to prevent exposure to moisture and atmospheric oxygen.[3][4][7] Containers should be tightly sealed.[5][6][8][9][10] For some related compounds, protection from light is also recommended.[5][10]

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in freezer, under -20°C.[3][4][7][11][12]To minimize degradation kinetics and maintain stability.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[3][4][7]To prevent contact with moisture and oxygen, which can lead to hydrolysis and oxidation.
Container Keep container tightly closed.[5][6][8][9][10]To prevent ingress of moisture and air.
Light Protect from light.[5][10]To prevent potential photolytic degradation.
Location Store in a dry, cool, and well-ventilated place.[5][6][8][9][10]General best practice for chemical storage to ensure safety and stability.

Experimental Protocols

General Protocol for Handling this compound

  • Preparation:

    • Ensure the work area, such as a fume hood, is clean, dry, and well-ventilated.[5][8]

    • Have an inert gas supply (Argon or Nitrogen) ready for blanketing the compound.

    • Pre-dry all glassware and equipment in an oven and allow to cool in a desiccator before use.

    • Prepare necessary personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][9][13]

  • Compound Handling:

    • Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • Once at room temperature, open the container under a stream of inert gas.

    • Quickly weigh the desired amount of the compound and transfer it to the reaction vessel.

    • Immediately reseal the original container, purge with inert gas, and return it to the recommended freezer storage.[3][4]

  • Reaction Setup:

    • If the reaction is sensitive to moisture, conduct it under an inert atmosphere.

    • Use anhydrous solvents for all reactions and dilutions.

    • Be mindful of incompatibilities, such as strong oxidizing agents and acids.[5][6]

  • Post-Handling:

    • Clean any spills promptly.

    • Dispose of waste and empty containers in accordance with institutional and local regulations.[5][14]

Visualizing Workflows and Logic

To further clarify the handling and storage logic, the following diagrams are provided.

Storage Decision Workflow for this compound start Receive this compound check_seal Is container seal intact? start->check_seal store Store in freezer (<-20°C) under inert atmosphere. check_seal->store Yes quarantine Quarantine for quality control check. check_seal->quarantine No check_use For immediate use? store->check_use check_use->store No to_lab Transfer to lab using desiccator. check_use->to_lab Yes

Caption: Decision workflow for storing this compound upon receipt.

General Handling Workflow for this compound start Retrieve from -20°C storage equilibrate Equilibrate to RT in desiccator start->equilibrate weigh Weigh under inert atmosphere equilibrate->weigh reaction Add to anhydrous reaction mixture weigh->reaction reseal Purge container with inert gas and reseal weigh->reseal end Proceed with reaction reaction->end return_storage Return to -20°C storage reseal->return_storage

References

4-Chloropyrimidine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Applications of a Key Heterocyclic Intermediate

Introduction

4-Chloropyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the fourth position. This molecule serves as a critical building block in medicinal chemistry and drug discovery, primarily owing to the reactivity of its chlorine atom, which allows for versatile functionalization through nucleophilic substitution and cross-coupling reactions. Its structural motif is present in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental protocols for its derivatization, and its role in modulating key cellular signaling pathways.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.

PropertyValueReference(s)
CAS Number 17180-93-7
Molecular Formula C₄H₃ClN₂
Molecular Weight 114.53 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Moderately soluble in polar solvents[1]

Synthesis of the this compound Core

A convenient and practical one-pot synthesis of 4-chloropyrimidines can be achieved through a novel chloroimidate annulation from aromatic β-amino nitriles and acid chlorides.[1]

Experimental Protocol: One-Pot Synthesis of 4-Chloropyrimidines[1]

Materials:

  • Aromatic β-amino nitrile (e.g., 2-amino-nicotine-nitrile)

  • Acid chloride (e.g., benzoyl chloride)

  • Sulfolane (solvent)

  • Phosphorus pentachloride (PCl₅)

  • N-methyl-2-pyrrolidone (NMP)

  • Triethylamine

  • Water

Procedure:

  • To a solution of the aromatic β-amino nitrile (1.0 equiv.) in sulfolane, add the corresponding acid chloride (2.1 equiv.).

  • Stir the mixture at 90-95 °C for approximately 72 hours, monitoring for the full conversion of the aminonitrile to the acylated intermediate by LC-MS.

  • Cool the mixture to 45 °C and adjust the volume with sulfolane.

  • Add phosphorus pentachloride (1.8 equiv.) in one portion and continue stirring at 100 °C for about 12 hours, or until the intermediate is fully converted, as monitored by HPLC.

  • Cool the reaction batch to 50 °C and quench by adding N-methyl-2-pyrrolidone, maintaining the temperature between 46-54 °C.

  • Further cool the solution to 13-14 °C and add water while keeping the temperature between 14-20 °C.

  • Neutralize the reaction suspension to a pH of approximately 7.6 with triethylamine.

  • Stir the mixture at room temperature overnight.

  • The precipitated solid (the this compound product) is collected by filtration, washed with water, and dried under vacuum at 50 °C.

Chemical Reactivity and Derivatization

The electron-deficient nature of the pyrimidine ring, amplified by the presence of two nitrogen atoms, makes the C4 position susceptible to nucleophilic attack. The chlorine atom at this position is an excellent leaving group, facilitating two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone reaction for the functionalization of 4-chloropyrimidines, allowing for the introduction of a wide range of substituents. The general mechanism proceeds through a two-step addition-elimination process involving a resonance-stabilized Meisenheimer intermediate.

General mechanism of nucleophilic aromatic substitution on this compound.
Experimental Protocols for Nucleophilic Substitution

This protocol describes the reaction of 4-chloropyrimidines with primary and secondary amines to yield 4-aminopyrimidine derivatives.

Materials:

  • This compound derivative (1.0 equiv.)

  • Amine nucleophile (1.1-1.5 equiv.)

  • Base (e.g., DIPEA, 1.5-2.0 equiv.)

  • Solvent (e.g., ethanol, 2-propanol)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry reaction vessel, dissolve the this compound derivative in the chosen solvent.

  • Add the amine nucleophile and the base to the solution.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Amination: [2] For accelerated reactions, a microwave reactor can be utilized.

  • Combine the this compound derivative (1.0 equiv.), amine nucleophile (1.1 equiv.), base (e.g., DIPEA, 1.1 equiv.), and solvent (e.g., ethanol) in a microwave reaction vial.

  • Seal the vial and heat in the microwave reactor at 120-140 °C for 15-30 minutes.

  • Follow steps 5-8 from the conventional heating protocol for work-up and purification.

This protocol details the synthesis of 4-(alkyl/arylthio)pyrimidines.

Materials:

  • This compound derivative (1.0 equiv.)

  • Thiol (1.1 equiv.)

  • Base (e.g., NaH, K₂CO₃, 1.1 equiv.)

  • Solvent (e.g., DMF, THF)

Procedure:

  • In a reaction vessel, prepare the thiolate by dissolving the thiol in a solution of the base in the chosen solvent at room temperature.

  • Add the this compound derivative to the thiolate solution.

  • Stir the reaction mixture at a suitable temperature (typically 25-80 °C) for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product.

This protocol describes the formation of 4-alkoxypyrimidines.

Materials:

  • This compound derivative (1.0 equiv.)

  • Alcohol (used as solvent or as a reagent, 1.1 equiv.)

  • Base (e.g., NaH, KOtBu, 1.1 equiv.)

  • Solvent (if alcohol is not the solvent, e.g., THF, dioxane)

Procedure:

  • Prepare the alkoxide by adding the base to the alcohol (either as the solvent or dissolved in another solvent) at 0 °C to room temperature.

  • Add the this compound derivative to the alkoxide solution.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux for 1-24 hours.

  • Monitor the reaction's progress.

  • Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product.

Experimental_Workflow Start Start Combine Combine this compound, Nucleophile, Solvent, and Base Start->Combine React React under controlled (conventional or microwave heating) Combine->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Purification (Column Chromatography, etc.) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

General experimental workflow for nucleophilic substitution of this compound.

Applications in Drug Discovery: Targeting Signaling Pathways

The this compound scaffold is a privileged structure in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of this compound have been developed to target several critical signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Pyrimidine derivatives, including those synthesized from this compound, have been developed as potent inhibitors of kinases within this pathway, such as PI3K and Akt.[3][4][5][6][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another fundamental signaling pathway that controls cell proliferation, differentiation, and survival. Mutations leading to the constitutive activation of this pathway are frequent in cancer. This compound-based compounds have been investigated as inhibitors of kinases in this pathway, such as MEK and ERK.[8][9][10][11][12]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription -> Nucleus Inhibitor This compound Derivative Inhibitor->MEK Inhibitor->ERK

Inhibition of the MAPK/ERK signaling pathway by this compound derivatives.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK/STAT pathway is associated with various cancers and inflammatory diseases. Pyrimidine-based molecules are being actively explored as inhibitors of JAK kinases.[13][14][15][16][17]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits and phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Inhibitor This compound Derivative Inhibitor->JAK

Inhibition of the JAK/STAT signaling pathway by this compound derivatives.

Conclusion

This compound is a versatile and highly valuable scaffold in modern drug discovery and organic synthesis. Its favorable reactivity, particularly in nucleophilic aromatic substitution reactions, provides a robust platform for the generation of diverse chemical libraries. The demonstrated success of this compound derivatives as potent inhibitors of key signaling pathways, such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT, underscores its significance for the development of novel therapeutics, especially in oncology and immunology. The experimental protocols and pathway analyses presented in this guide are intended to facilitate further research and innovation in the application of this important heterocyclic building block.

References

An In-depth Technical Guide to the Electrophilicity of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring, a fundamental heterocyclic scaffold in numerous biologically significant molecules including nucleic acids and various pharmaceuticals, exhibits a unique electronic character that dictates its reactivity. This technical guide provides a comprehensive exploration of the electrophilicity of the pyrimidine ring, offering insights into its reactivity towards electrophiles, the factors governing this reactivity, and its implications in biological systems and drug design. This document delves into the theoretical underpinnings of pyrimidine's electronic nature, supported by quantitative data, detailed experimental protocols for studying its reactivity, and visual representations of key concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and biological chemistry.[1][2] Its derivatives are integral components of DNA and RNA (cytosine, thymine, and uracil) and are found in a plethora of therapeutic agents exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] The arrangement of the nitrogen atoms within the ring renders it electron-deficient, a characteristic that significantly influences its chemical behavior. This π-deficiency makes the pyrimidine ring susceptible to nucleophilic attack and generally less reactive towards electrophiles compared to benzene. However, electrophilic substitution reactions are possible, particularly under specific conditions and with appropriate substitution on the ring.[5] A thorough understanding of the electrophilicity of the pyrimidine ring is therefore crucial for the rational design of novel therapeutics and for elucidating biological mechanisms.

Electronic Structure and Reactivity

The two nitrogen atoms in the pyrimidine ring are electronegative and exert a strong electron-withdrawing inductive effect, which reduces the electron density of the ring carbons. This effect is most pronounced at the C-2, C-4, and C-6 positions, making them particularly electron-deficient and thus prone to nucleophilic attack. Conversely, the C-5 position is the most electron-rich carbon and is the preferred site for electrophilic aromatic substitution.[5]

Computational studies, particularly Frontier Molecular Orbital (FMO) theory, provide a powerful framework for understanding this reactivity. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's nucleophilic and electrophilic character, respectively.[6][7] For pyrimidine, the LUMO is of low energy, indicating its susceptibility to nucleophilic attack. While the HOMO is of relatively low energy, making it a weak nucleophile, electrophilic attack can still occur at the site where the HOMO coefficient is largest, which is the C-5 position.

Factors Influencing Electrophilicity

The electrophilicity of the pyrimidine ring can be modulated by the presence of substituents.

  • Activating Groups: Electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), and alkyl groups increase the electron density of the ring, particularly at the ortho and para positions relative to the substituent. When attached to the pyrimidine ring, these groups can activate the ring towards electrophilic substitution, primarily at the C-5 position.

  • Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO2) and halogens further decrease the electron density of the ring, making electrophilic substitution even more difficult.

Key Electrophilic Substitution Reactions

While challenging, several electrophilic substitution reactions on the pyrimidine ring have been reported, often requiring activating substituents or forcing conditions.

Halogenation

Halogenation of pyrimidines, such as bromination and chlorination, typically occurs at the C-5 position, especially in the presence of activating groups. For instance, the bromination of pyrimidines can be achieved using bromine in glacial acetic acid.

Nitration

Nitration of the pyrimidine ring is generally difficult due to the electron-deficient nature of the ring and the fact that the ring nitrogen atoms can be protonated under the strongly acidic conditions of nitration, which further deactivates the ring. However, pyrimidones and pyrimidines with activating groups can undergo nitration.[8]

Quantitative Analysis of Pyrimidine Electrophilicity

The electrophilicity of the pyrimidine ring and its derivatives can be quantified through various experimental and computational methods.

pKa Values

The basicity of the nitrogen atoms in the pyrimidine ring, as indicated by their pKa values, provides an indirect measure of the ring's electron density. A lower pKa value suggests lower basicity and a more electron-deficient ring. Substituents on the ring can significantly influence these pKa values.

CompoundpKa1pKa2
Pyrimidine1.23[9]-6.9
2-Aminopyrimidine3.54
4-Aminopyrimidine5.71
5-Aminopyrimidine2.72
2-Hydroxypyrimidine2.249.17
4-Hydroxypyrimidine2.59.4
5-Hydroxypyrimidine8.3
2-Chloropyrimidine-1.4
4-Chloropyrimidine0.4
5-Bromopyrimidine0.2
2-Methylpyrimidine2.0
4-Methylpyrimidine1.98
5-Methylpyrimidine1.6

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from various sources.[10][11][12]

Reaction Kinetics

The rate of electrophilic substitution reactions provides a direct measure of the pyrimidine ring's reactivity. These rates are highly dependent on the nature of the electrophile, the substituents on the pyrimidine ring, and the reaction conditions.

ReactionSubstrateRate Constant (k)Conditions
Bromination2-Aminopyrimidine-Acetic Acid, room temp.
Nitration2,4-Diamino-6-phenylpyrimidine-H2SO4/HNO3, 0°C

Experimental Protocols

General Procedure for Bromination of an Activated Pyrimidine

This protocol describes a general method for the bromination of a pyrimidine ring activated with an electron-donating group.

Materials:

  • Substituted pyrimidine

  • Glacial acetic acid

  • Bromine

  • Sodium thiosulfate solution

  • Dichloromethane

  • Magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substituted pyrimidine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the stirring solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization.

Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This protocol outlines a general method for monitoring the kinetics of an electrophilic substitution reaction of a pyrimidine derivative that results in a change in the UV-Vis absorption spectrum.[13][14][15][16]

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Stock solutions of the pyrimidine substrate and the electrophile in a suitable solvent

  • Thermostatted water bath

Procedure:

  • Determine the UV-Vis spectra of the starting pyrimidine and the expected product to identify a wavelength where there is a significant change in absorbance upon reaction.

  • Equilibrate the stock solutions of the pyrimidine and the electrophile to the desired reaction temperature in a water bath.

  • In a quartz cuvette, mix the pyrimidine solution with the solvent and place it in the spectrophotometer to record the initial absorbance (A₀) at the chosen wavelength.

  • Initiate the reaction by adding the electrophile solution to the cuvette, mix quickly, and immediately start recording the absorbance at fixed time intervals.

  • Continue data collection until the absorbance reaches a stable value (A∞), indicating the completion of the reaction.

  • The concentration of the reactant or product at any given time can be calculated using the Beer-Lambert law.

  • Plot the concentration data versus time to determine the reaction order and the rate constant.

Visualizing Pyrimidine Electrophilicity and Reactivity

Graphviz diagrams can be used to visualize complex relationships, such as reaction mechanisms and biological pathways.

Electrophilic Aromatic Substitution Mechanism

Caption: General mechanism of electrophilic aromatic substitution on the pyrimidine ring.

Frontier Molecular Orbitals of Pyrimidine

FMO_Pyrimidine cluster_orbitals Frontier Molecular Orbitals cluster_interaction Electrophilic Attack LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts electrons (Electrophilic site) HOMO HOMO (Highest Occupied Molecular Orbital) Donates electrons (Nucleophilic site) Electrophile Electrophile (LUMO) Pyrimidine_HOMO Pyrimidine (HOMO at C5) Pyrimidine_HOMO->Electrophile Orbital Overlap (Reaction)

Caption: Frontier Molecular Orbital interaction in the electrophilic attack on pyrimidine.

Pyrimidine Biosynthesis Pathway

Pyrimidine_Biosynthesis Glutamine Glutamine + CO2 + 2ATP CPSII Carbamoyl Phosphate Synthetase II Glutamine->CPSII Carbamoyl_P Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase Carbamoyl_P->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Asp N-Carbamoyl-Aspartate DHO Dihydroorotase Carbamoyl_Asp->DHO Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase Dihydroorotate->DHODH Orotate Orotate UMPS1 UMP Synthase (Orotate phosphoribosyl-transferase) Orotate->UMPS1 PRPP PRPP PRPP->UMPS1 OMP Orotidine 5'-monophosphate (OMP) UMPS2 UMP Synthase (OMP decarboxylase) OMP->UMPS2 UMP Uridine 5'-monophosphate (UMP) Kinases1 Kinases UMP->Kinases1 UTP Uridine 5'-triphosphate (UTP) CTPS CTP Synthetase UTP->CTPS CTP Cytidine 5'-triphosphate (CTP) CPSII->Carbamoyl_P ATCase->Carbamoyl_Asp DHO->Dihydroorotate DHODH->Orotate UMPS1->OMP UMPS2->UMP Kinases1->UTP CTPS->CTP

Caption: De novo pyrimidine biosynthesis pathway.[8][17][18][19][20]

Biological Significance and Drug Development

The electrophilic properties of the pyrimidine ring and its derivatives are of profound importance in a biological context. The nucleobases in DNA and RNA can be susceptible to electrophilic attack by mutagens, leading to DNA damage. Understanding these interactions is critical in toxicology and cancer research.

In drug development, the pyrimidine scaffold is a "privileged structure" due to its ability to interact with a wide range of biological targets.[2][3][4] The electrophilicity of the pyrimidine ring can be strategically manipulated to design covalent inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action. Furthermore, understanding the metabolic pathways of pyrimidine-based drugs, which can involve electrophilic transformations, is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles.

Conclusion

The electrophilicity of the pyrimidine ring is a multifaceted property governed by its inherent electronic structure and the influence of substituents. While generally considered an electron-deficient heterocycle with limited reactivity towards electrophiles, electrophilic substitution at the C-5 position is achievable and represents an important transformation in the synthesis of functionalized pyrimidines. A comprehensive understanding of the factors that control this reactivity, supported by quantitative data and robust experimental protocols, is essential for advancing research in medicinal chemistry, chemical biology, and drug discovery. The strategic manipulation of the electrophilic character of the pyrimidine ring will undoubtedly continue to be a valuable tool in the development of novel therapeutic agents.

References

Reactivity of 4-Chloropyrimidine in Nucleophilic Substitution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] Functionalization of the pyrimidine ring is critical for modulating the pharmacological properties of these molecules. Among the various synthetic intermediates, 4-chloropyrimidines are particularly valuable due to the reactivity of the C4-position towards nucleophilic substitution. This technical guide provides a comprehensive overview of the reactivity of 4-chloropyrimidine, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) mechanism, factors influencing reaction outcomes, quantitative data on reaction yields, and detailed experimental protocols for key transformations.

The Electronic Landscape and Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heteroaromatic system owing to the presence of two electronegative nitrogen atoms at positions 1 and 3. These atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly reducing the electron density of the ring carbons. This inherent electrophilicity renders the pyrimidine ring susceptible to nucleophilic attack. The C2, C4, and C6 positions are particularly activated towards nucleophiles due to their proximity to the nitrogen atoms.

Generally, 4-chloropyrimidines display greater reactivity towards nucleophiles compared to their 2-chloropyrimidine counterparts. This enhanced reactivity is primarily due to the superior electronic stabilization of the intermediate formed during the SNAr reaction at the C4 position. Frontier molecular orbital (FMO) theory supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making C4 more electrophilic and susceptible to nucleophilic attack.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The substitution of the chlorine atom on this compound predominantly proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[1]

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. This step temporarily breaks the aromaticity of the ring.

  • Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group, yielding the 4-substituted pyrimidine product.

The stability of the Meisenheimer complex is a key factor in determining the reaction rate. For this compound, the negative charge of this intermediate can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring through resonance, providing significant stabilization and thus facilitating the reaction.

General SNAr mechanism for this compound.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of nucleophilic substitution on this compound:

  • Ring Substituents: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂Me) on the pyrimidine ring increase its electrophilicity and accelerate the rate of SNAr. Conversely, electron-donating groups (e.g., -NH₂, -OR) deactivate the ring towards nucleophilic attack.

  • Nucleophile: The strength and nature of the nucleophile are crucial. Aliphatic amines are generally more reactive than aromatic amines. The reactivity of anionic nucleophiles is typically higher than their neutral counterparts.

  • Solvent: Polar aprotic solvents like DMF and DMSO are commonly used. However, for certain reactions, such as aminations, water has been shown to be a highly effective solvent, particularly under acidic conditions.[2]

  • Temperature: Higher temperatures are often employed to drive slower reactions to completion. Microwave irradiation can also be used to significantly accelerate reaction rates.

  • Regioselectivity in Polychlorinated Pyrimidines: In di- and trichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. For instance, in the reaction of 2,4-dichloropyrimidine, substitution typically occurs preferentially at C4.[3]

Quantitative Data on Nucleophilic Substitution

Table 1: Substitution with Amine Nucleophiles

This compound DerivativeAmine NucleophileSolventBaseTemp. (°C)TimeYield (%)Reference
2-CF₃-4-chloroquinazolinePyrrolidineN/AN/ART5 min97[4]
2-CF₃-4-chloroquinazolinePiperidineN/AN/ART5 min95[4]
2-CF₃-4-chloroquinazolineMorpholineN/AN/ART5 min96[4]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineWaterHCl806 h>95 (conversion)[2]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-MethoxyanilineWaterHCl806 h>95 (conversion)[2]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-NitroanilineWaterHCl806 h>95 (conversion)[2]

Table 2: Substitution with Thiol Nucleophiles

This compound DerivativeThiol NucleophileSolventBaseTemp. (°C)TimeYield (%)Reference
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium thiophenoxideN/AN/AN/AN/AN/A[5]
4,6-Dichloro-2-(methylthio)pyrimidineSodium hydrosulfideDMF/WaterNaSH0N/A76[6]

Note: Detailed yield information for a broad range of thiol substitutions on simple 4-chloropyrimidines is less commonly reported in the initial literature search. The provided examples are illustrative.[1]

Table 3: Substitution with Alcohol Nucleophiles (Alkoxylation)

This compound DerivativeAlcohol NucleophileSolventBaseTemp. (°C)TimeYield (%)Reference
4-Chloropyridine hydrochlorideC5-C18 AlcoholsDMSONaOH80Overnight75-80[1]
4,6-Dichloro-2-(methylthio)pyrimidineBenzyloxideN/AN/AN/AN/A86[1]
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium methoxideN/AN/AN/AN/AN/A[1][5]

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic substitution on 4-chloropyrimidines. Specific conditions should be optimized for each substrate and nucleophile combination.

Experimental_Workflow start Start combine Combine this compound, Nucleophile, Solvent, and Base start->combine react Heat/Stir Reaction Mixture (e.g., 25-120°C, 1-24h) Monitor by TLC/LC-MS combine->react workup Aqueous Work-up (Quench, Extract with Organic Solvent) react->workup purify Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

General experimental workflow for nucleophilic substitution.

Protocol 5.1: Reaction with Amine Nucleophiles

Materials:

  • This compound derivative (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5-2.0 equiv)

  • Solvent (e.g., EtOH, DMF, DMSO, or Water)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of the this compound derivative in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h). For microwave-assisted synthesis, seal the vial and heat in the microwave reactor.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, typically by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.

Protocol 5.2: Reaction with Thiol Nucleophiles

Materials:

  • This compound derivative (1.0 equiv)

  • Thiol nucleophile (1.1 equiv)

  • Base (e.g., NaH, K₂CO₃, NaOH) (1.1 equiv)

  • Solvent (e.g., DMF, THF, EtOH)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol in a solution of the base in the chosen solvent at room temperature.

  • Add the this compound derivative to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 5.3: Reaction with Alcohol Nucleophiles

Materials:

  • This compound derivative (1.0 equiv)

  • Alcohol nucleophile (can also serve as the solvent)

  • Base (e.g., NaH, Na, NaOH) (1.1 equiv)

  • Solvent (if different from the alcohol, e.g., THF, DMSO)

  • Reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Generate the alkoxide in situ by carefully adding the base to the alcohol under an inert atmosphere. If using a different solvent, dissolve the alcohol in the solvent before adding the base.

  • Add the this compound derivative to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress.

  • Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Conclusion

This compound is a versatile and highly reactive intermediate in the synthesis of a wide array of functionalized pyrimidines. The SNAr reaction is the primary pathway for its functionalization, offering a robust method for introducing diverse substituents at the C4 position. The reactivity is governed by a combination of electronic effects, the nature of the nucleophile, and the reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers in the field of medicinal chemistry and drug development to design and execute efficient synthetic strategies utilizing 4-chloropyrimidines.

References

The Ascendancy of 4-Chloropyrimidines: A Technical Guide to their Discovery as Biologically Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a plethora of biologically active molecules. Among its many derivatives, the 4-chloropyrimidine core has emerged as a particularly fruitful starting point for the discovery of novel therapeutics. The strategic placement of the chlorine atom at the 4-position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This in-depth technical guide explores the discovery of biologically active this compound derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. It provides a comprehensive overview of their synthesis, detailed experimental protocols for their biological evaluation, and insights into their mechanisms of action, including their effects on key cellular signaling pathways.

Anticancer Activity of this compound Derivatives

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through the inhibition of critical cellular processes like cell cycle progression and signal transduction.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The data is presented as IC50 or EC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Compound IDStructureCancer Cell LineIC50/EC50 (µM)Reference
1 2-amino-4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidineHCT116 (Colon)89.24 ± 1.36[1]
MCF7 (Breast)89.37 ± 1.17[1]
2 2-amino-4-(4-methylpiperazin-1-yl)pyrimidineHCT116 (Colon)209.17 ± 1.23[1]
MCF7 (Breast)221.91 ± 1.37[1]
3 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[4]
A375 (Melanoma)25.4[4]
MCF-7 (Breast)>100[4]
DU145 (Prostate)>100[4]
Doxorubicin (Control) -HCT116 (Colon)2[1]
MCF7 (Breast)0.98[1]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The following is a detailed protocol for determining the in vitro anticancer activity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound derivatives)

  • Doxorubicin (positive control)

Procedure:

  • Cell Culture: Maintain the cancer cell lines in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the culture medium. After 24 hours of incubation, replace the medium in each well with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with DMSO, ensuring the final DMSO concentration is non-toxic to the cells) and a positive control (doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of this compound Derivatives

This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
4 2-Alkylthio-4-chloro-6-aryl/heteroaryl-pyrimidineMycobacterium tuberculosis H37Rv0.75[2]
5 2-Alkylthio-4-chloro-6-aryl/heteroaryl-pyrimidineEscherichia coli12.5[2]
6 2-Alkylthio-4-chloro-6-aryl/heteroaryl-pyrimidinePseudomonas aeruginosa12.5[2]
7 2-Alkylthio-4-chloro-6-aryl/heteroaryl-pyrimidineAspergillus fumigatusPotent[2]
8 2-Alkylthio-4-chloro-6-aryl/heteroaryl-pyrimidineTrichophyton mentagrophytesPotent[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Aspergillus fumigatus, Trichophyton mentagrophytes)

  • Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi)

  • Test compounds (this compound derivatives)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the microbial cultures overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 0.5-2.5 x 10^6 CFU/mL for fungi. Further dilute the inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microplate.

  • Inoculation: Add the prepared microbial inoculum to each well of the microplate containing the diluted compounds. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.

Mechanism of Action: Targeting Cellular Signaling Pathways

The biological activity of this compound derivatives is often attributed to their ability to modulate the activity of key enzymes and signaling pathways that are dysregulated in diseases like cancer.

Inhibition of Kinase Signaling Pathways

Many this compound derivatives function as kinase inhibitors, targeting enzymes that play crucial roles in cell proliferation, survival, and angiogenesis. The pyrimidine scaffold can mimic the purine core of ATP, allowing these compounds to competitively bind to the ATP-binding pocket of kinases.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. Several this compound derivatives have been shown to inhibit PI3K and/or Akt, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is another crucial signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Some this compound derivatives have been identified as inhibitors of this pathway, often by targeting downstream components like the interaction between β-catenin and TCF/LEF transcription factors.

Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binding TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activation Inhibitor This compound Derivative Inhibitor->BetaCatenin Inhibition of TCF/LEF binding

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Synthesis of this compound Derivatives

The versatility of the this compound scaffold stems from the reactivity of the C4-chloro group, which readily undergoes nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, including amines, thiols, and alkoxides, leading to the generation of diverse chemical libraries for biological screening.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Synthetic_Workflow Start Starting Material (e.g., 2,4-dichloropyrimidine) Synthesis Synthesis of this compound Derivatives (SNAr reaction) Start->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Purification->Screening Hit Hit Identification (Active Compounds) Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization Lead Lead Compound Optimization->Lead

Caption: General workflow for the discovery of bioactive this compound derivatives.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-4-substituted-pyrimidine derivatives

This protocol describes a microwave-assisted synthesis of 2-amino-4-substituted-pyrimidine derivatives, which has been shown to be an efficient method for generating these compounds.[1]

Materials:

  • 2-amino-4-chloropyrimidine

  • Substituted amines (e.g., 4-(4-bromophenyl)piperazine)

  • Anhydrous propanol

  • Triethylamine (TEA)

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a microwave reaction vial, dissolve 2-amino-4-chloropyrimidine (2 mmol) in anhydrous propanol (1 mL) with stirring at room temperature.

  • Addition of Reagents: Add the substituted amine (2 mmol) to the reaction vial, followed by the addition of triethylamine (200 µL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-140°C for 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the desired 2-amino-4-substituted-pyrimidine derivative.

Conclusion

This compound derivatives represent a rich and versatile class of compounds with significant potential for the development of new therapeutic agents. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for medicinal chemists. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective drugs for the treatment of cancer, infectious diseases, and other human ailments. This technical guide provides a solid foundation for researchers to delve into this promising area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring is a critical step in the synthesis of these molecules, enabling the modulation of their physicochemical and pharmacological properties. Nucleophilic aromatic substitution (SNAr) on 4-chloropyrimidine is a powerful and versatile strategy for introducing diverse functionalities at the C4 position. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the chloro substituent, facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[1] Generally, 4-chloropyrimidines exhibit greater reactivity towards nucleophiles than their 2-chloropyrimidine isomers due to more effective stabilization of the negative charge in the Meisenheimer complex by both ring nitrogen atoms.[1]

These application notes provide detailed protocols for the SNAr reaction on this compound with common nucleophiles such as amines, thiols, and alcohols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The accepted mechanism for this transformation is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient C4 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is expelled, restoring aromaticity and yielding the substituted pyrimidine product.[1]

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

General Experimental Workflow

A typical experimental procedure for the nucleophilic aromatic substitution on 4-chloropyrimidines is outlined below. Specific conditions will vary depending on the nucleophile and the substrate.

experimental_workflow start Start combine Combine this compound, Nucleophile, Solvent, and Base start->combine react Heat and Stir Reaction Mixture combine->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution.

Data Presentation: Reaction of this compound Derivatives with Various Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineHCl (0.1 equiv.)Water803-2291[2][3]
2Various AnilinesHCl (0.1 equiv.)Water803-2212-91[2][3]
3Primary/Secondary AminesDIPEAEthanol80-1202-24N/A
4ThiolBase (1.1 equiv.)N/A25-801-12N/A
5AlcoholBase (1.1 equiv.)Alcohol/SolventRT-reflux1-24N/A
6AlcoholsNaOHDMSO80Overnight75-80[4]
7AminesTriethylamineEthanolReflux3Moderate
8AminesKFWater10017Good-Excellent[5]

Note: N/A indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles (General Procedure)

This protocol describes the reaction of 4-chloropyrimidines with various primary and secondary amines.

Materials:

  • This compound derivative (1.0 equiv.)

  • Amine nucleophile (1.1-1.5 equiv.)

  • Base (e.g., DIPEA, Et3N, K2CO3) (1.5-2.0 equiv.)

  • Solvent (e.g., Ethanol, DMF, Dioxane, Water)[3]

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of the this compound derivative (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., EtOAc, CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.

Protocol 2: Microwave-Assisted Reaction with Amine Nucleophiles

This protocol is a variation of Protocol 1, utilizing microwave irradiation to potentially reduce reaction times.

Materials:

  • This compound derivative (1.0 equiv.)

  • Amine nucleophile (1.1 equiv.)

  • Base (e.g., DIPEA) (1.1 equiv.)

  • Solvent (e.g., Ethanol)

  • Microwave reaction vial

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the this compound derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the desired temperature and hold for the specified time, as determined by reaction optimization.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol details the reaction of 4-chloropyrimidines with thiols to form 4-(alkyl/arylthio)pyrimidines.

Materials:

  • This compound derivative (1.0 equiv.)

  • Thiol (1.1 equiv.)

  • Base (e.g., NaH, K2CO3) (1.1 equiv.)

  • Solvent (e.g., DMF, THF)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.

  • Add the this compound derivative (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Reaction with Alcohol Nucleophiles

This protocol describes the synthesis of 4-alkoxypyrimidines from 4-chloropyrimidines and alcohols.

Materials:

  • This compound derivative (1.0 equiv.)

  • Alcohol (can also serve as the solvent) or an alcohol (1.1 equiv.) dissolved in a solvent like DMSO.[4]

  • Base (e.g., NaH, NaOH, K2CO3) (1.1 equiv.).[4]

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base. For reactions in DMSO, finely divided sodium hydroxide can be used.[4]

  • Add the this compound derivative (1.0 equiv.) to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress.

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, extending the reaction time, or using a stronger base or a more polar aprotic solvent. Microwave heating can also be beneficial.

  • Side Reactions: In some cases, side reactions such as hydrolysis of the chloropyrimidine or di-substitution can occur. Careful control of stoichiometry and reaction conditions is crucial. For reactions with anilines in water, keeping the amount of acid low can minimize competing solvolysis.[2][3]

  • Poor Solubility: If the starting materials or products have poor solubility, a different solvent system may be required. For some amination reactions, solubility issues have been noted to result in unpredictable yields.[5]

  • Regioselectivity: In cases of di- or poly-substituted chloropyrimidines, the regioselectivity of the substitution can be influenced by the nucleophile, solvent, and other substituents on the pyrimidine ring.[1] For instance, on 2,4-dichloropyrimidines, substitution typically favors the C4 position.[1][6]

These protocols provide a solid foundation for performing nucleophilic aromatic substitution on 4-chloropyrimidines. As with any chemical reaction, optimization of the conditions for specific substrates and nucleophiles may be necessary to achieve the desired outcome.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This reaction is of particular importance in medicinal chemistry and drug development, where the pyrimidine scaffold is a common motif in a vast array of biologically active molecules.[2][3] The functionalization of pyrimidines, specifically through the coupling of 4-chloropyrimidine with various boronic acids or their derivatives, provides a direct route to novel compounds with potential therapeutic applications.

However, the coupling of heteroaryl chlorides like this compound can be challenging due to the electronic properties of the heterocycle and the potential for catalyst inhibition by the nitrogen atoms.[4] Therefore, the careful selection of the catalyst system, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields and reaction efficiency.[3] These application notes provide a comprehensive overview of the conditions and protocols for the successful Suzuki-Miyaura cross-coupling of this compound.

Catalytic System and Reaction Conditions

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of the catalytic system and reaction parameters. Below is a summary of commonly employed conditions and their impact on the reaction outcome.

Palladium Catalysts and Ligands

The choice of the palladium catalyst, which consists of a palladium precursor and a supporting ligand, is critical for the successful coupling of the often less reactive this compound.[1] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[5]

  • Traditional Catalysts: For some substrates, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, particularly when employing microwave irradiation to accelerate the reaction.[1][6]

  • Advanced Ligand Systems: For more challenging couplings, advanced catalyst systems utilizing bulky, electron-rich phosphine ligands are often necessary to achieve high yields.[1] Buchwald's dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are widely recognized for their ability to promote the coupling of aryl chlorides by enhancing the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[1][5] N-heterocyclic carbenes (NHCs) also represent a class of ligands that have shown effectiveness in these transformations.[1]

Bases and Solvents

The selection of an appropriate base and solvent system is also paramount for an efficient reaction.

  • Bases: A variety of bases can be used, with the choice often depending on the specific substrates and catalyst system. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF).[5][7] Potassium phosphate is frequently used in combination with advanced ligand systems.[5][8]

  • Solvents: The reaction is typically carried out in aprotic polar solvents. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene, often with the addition of water.[5][8] The use of aqueous solvent mixtures can be beneficial.[6]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of chloropyrimidines, providing a comparative overview of different catalytic systems.

Table 1: Conventional Heating Conditions

This compound DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane1002471[3]
4-Chloro-6-ethyl-2-phenylpyrimidinePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100--[5]
Solid-supported chloropyrimidineArylboronic acidPd₂(dba)₃P(t-Bu)₃KFTHF50OvernightModerate[7]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-22Good[9]

Table 2: Microwave-Assisted Conditions

This compound DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001581[6]
4-Chloro-6-ethyl-2-phenylpyrimidineArylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O12015-30-[5]

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established methods for the coupling of heteroaryl chlorides.[8]

Materials and Reagents
  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Reaction Setup (Conventional Heating)
  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

Workup and Purification
  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add this compound, Boronic Acid, and Base to Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Add Pd Catalyst and Ligand C->D E Heat Reaction Mixture D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temp. F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Cl Ar(Pyr)-Pd(II)L2-Cl Pd0->PdII_Cl Ar(Pyr)-Cl OxAdd Oxidative Addition PdII_R Ar(Pyr)-Pd(II)L2-R PdII_Cl->PdII_R [Ar'-B(OH)3]- Transmetal Transmetalation PdII_R->Pd0 Ar(Pyr)-R RedElim Reductive Elimination ArPyrCl This compound R_BOH2 Ar'-B(OH)2 (Boronic Acid) Base Base Product 4-Arylpyrimidine

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 4-Chloropyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for clinical use.[1] Its ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of kinases by forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[2][3] The 4-chloropyrimidine moiety, in particular, serves as a versatile synthetic intermediate, enabling the introduction of various substituents at the 4-position through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the development of kinase inhibitors, along with detailed experimental protocols for their synthesis and biological evaluation.

Synthetic Strategies and Protocols

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles, making it an ideal handle for introducing diversity into the molecule. Common synthetic strategies include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitors via Sequential Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 2,4-disubstituted pyrimidine derivatives, a common scaffold for many kinase inhibitors, starting from 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions often allows for sequential and regioselective substitution.

Experimental Protocol:

  • First Nucleophilic Substitution:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

    • Add the first amine nucleophile (1.0-1.2 eq) to the solution.

    • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

    • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the intermediate 2-substituted-4-chloropyrimidine can be isolated by extraction or precipitation, or used directly in the next step.

  • Second Nucleophilic Substitution:

    • To the solution containing the 2-substituted-4-chloropyrimidine intermediate, add the second amine nucleophile (1.0-1.5 eq).

    • The reaction may require heating to a higher temperature (e.g., 80-150 °C), sometimes in a microwave reactor, to drive the second substitution to completion.[4]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and isolate the product by precipitation, crystallization, or column chromatography.

Protocol 2: Synthesis of 4-Arylpyrimidine Derivatives via Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol outlines the coupling of a this compound derivative with an arylboronic acid.

Experimental Protocol:

  • Reaction Setup:

    • In a reaction vessel, combine the this compound derivative (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., P(t-Bu)₃) (0.1-0.2 eq), and a base such as K₂CO₃, Cs₂CO₃, or KF (2.0-3.0 eq).[5][6]

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water.[7][8]

    • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C or using microwave irradiation at 100-150 °C) and stir for the required time (typically 2-24 hours).[4][7][8]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrimidine derivative.[7]

Data Presentation: Inhibitory Activity of this compound-Derived Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of representative kinase inhibitors synthesized using this compound-based scaffolds.

Compound IDTarget Kinase(s)IC50 (nM)Reference
1 MSK1 (CTKD)200[9]
11j Aurora A7.1[10]
Compound 8 EGFR-L858R/T790M6.4[11]
Compound 14 PI3KMore potent than ZSTK474[12]
Compound 20 PI3KMore potent than ZSTK474[12]
Compound 4e EGFRT790M/L858R12.04[13]
Compound 4s EGFRT790M/L858R28.79[13]
Compound 55 VEGFR-235[14]
Compound 61 VEGFR-243[14]

Table 1: IC50 values of various kinase inhibitors derived from this compound scaffolds.

Compound IDCell LineAntiproliferative IC50 (µM)Reference
11j U937 (human leukemia)0.0122[10]
Compound 8 H1975 (NSCLC)0.170[11]
Compound 4e A431 / NCI-H19750.55 / Not Specified[13]
Compound 4s A431 / NCI-H19750.47 / Not Specified[13]
Compound 55 A549 / HCT1162.67 / 10.87[14]
Compound 61 A549 / HCT1162.71 / 12.17[14]

Table 2: Antiproliferative activity of selected this compound-derived kinase inhibitors in cancer cell lines.

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Experimental Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[15]

  • Kinase Reaction:

    • In a white, opaque 96- or 384-well plate, add the diluted compound or vehicle control (DMSO in assay buffer).

    • Add a mixture of the purified kinase and its specific peptide substrate in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a predetermined time (e.g., 30-60 minutes).[2][15]

  • Detection:

    • Terminate the kinase reaction and detect the remaining ATP by adding a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[15]

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor This compound-based EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway targeted by this compound-based inhibitors.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Aurora_A Aurora A Kinase Prophase->Aurora_A Anaphase Anaphase Aurora_B Aurora B Kinase Metaphase->Aurora_B Telophase Telophase Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Chromosome Chromosome Segregation & Cytokinesis Aurora_B->Chromosome Inhibitor This compound-based Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Role of Aurora kinases in mitosis and inhibition by this compound derivatives.

Experimental Workflows

Synthesis_Workflow Start This compound Derivative Reaction Reaction (SNAr or Suzuki) Start->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Final Kinase Inhibitor Analysis->Product

Caption: General workflow for the synthesis of kinase inhibitors from 4-chloropyrimidines.

Kinase_Assay_Workflow Compound_Prep Compound Dilution Reaction_Setup Add Kinase, Substrate, & Compound to Plate Compound_Prep->Reaction_Setup Reaction_Start Initiate with ATP & Incubate Reaction_Setup->Reaction_Start Detection Add Luminescent Reagent Reaction_Start->Detection Measurement Read Luminescence Detection->Measurement Data_Analysis Calculate % Inhibition & Determine IC50 Measurement->Data_Analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-chloropyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation has been demonstrated to significantly reduce reaction times, improve product yields, and often enhance product purity compared to conventional heating methods.[1] The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active compounds, including antiviral and anticancer agents.[2][3] The this compound core is a versatile building block, enabling further functionalization through various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. Microwave-assisted synthesis offers a rapid and efficient alternative to traditional thermal methods for preparing these important intermediates.[4] The high heating efficiency of microwave irradiation can lead to dramatic rate enhancements, often reducing reaction times from hours to minutes.[4]

This application note details two primary microwave-assisted synthetic strategies for the derivatization of 4-chloropyrimidines:

  • Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-amino-4-(substituted amine)pyrimidine derivatives from 2-amino-4-chloropyrimidine.

  • Suzuki Cross-Coupling: Regioselective synthesis of 4-aryl/heteroaryl-2-chloropyrimidines from 2,4-dichloropyrimidine.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives via microwave irradiation.

Table 1: Microwave-Assisted Synthesis of 2-amino-4-(substituted amine)pyrimidine Derivatives
EntryStarting MaterialAmineSolventTemperature (°C)Time (min)Yield (%)Ref.
12-amino-4-chloropyrimidine4-methyl piperazinePropanol120-14015-30N/A[2]
22-amino-4-chloropyrimidineBromophenyl piperazinePropanol120-14015-30N/A[2]

*Yields were not explicitly stated in the referenced abstract, but the compounds were successfully synthesized and characterized.

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Boronic Acids
EntryBoronic AcidProductTemperature (°C)Time (min)Yield (%)Ref.
14-Methoxyphenylboronic acid2-chloro-4-(4-methoxyphenyl)pyrimidine1002077[5]
23-Nitrophenylboronic acid2-chloro-4-(3-nitrophenyl)pyrimidine1002079[5]
33-Formylphenylboronic acid3-(2-chloropyrimidin-4-yl)benzaldehyde1002070[5]
4Furan-3-ylboronic acid2-chloro-4-(furan-3-yl)pyrimidine1002066[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-amino-4-(substituted amine)pyrimidine Derivatives[2]

This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the C4 position of 2-amino-4-chloropyrimidine with various substituted amines.

Materials:

  • 2-amino-4-chloropyrimidine (2 mmol)

  • Substituted amine (2 mmol)

  • Anhydrous propanol (1 mL)

  • Triethylamine (200 µL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Microwave reactor (e.g., CEM Discover)

  • Microwave reaction vial

Procedure:

  • Place 2 mmol of 2-amino-4-chloropyrimidine into a microwave reaction vial.

  • Add 1 mL of anhydrous propanol and stir the mixture at room temperature.

  • Add 2 mmol of the desired substituted amine to the reaction vial.

  • Add 200 µL of triethylamine to the stirring mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature of 120–140 °C for 15–30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[6]

This protocol outlines the regioselective Suzuki coupling of 2,4-dichloropyrimidine with various aryl and heteroaryl boronic acids at the C4 position.

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 75 mg)

  • Aryl/heteroaryl boronic acid (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)

  • Solvent mixture (e.g., THF/H₂O or 1,4-dioxane/H₂O, total volume 6 mL)

  • Argon gas supply

  • Microwave reactor

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 2,4-dichloropyrimidine (75 mg, 0.5 mmol).

  • Add the desired aryl or heteroaryl boronic acid (0.5 mmol).

  • Add potassium carbonate (207 mg, 1.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.5 mol%).

  • Add 6 mL of the chosen solvent mixture (e.g., 1,4-dioxane/H₂O).

  • Displace the air in the vial with argon and seal the vessel.

  • Place the vial in the microwave reactor and stir the reaction mixture at 100 °C for 15-20 minutes.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure C4-substituted pyrimidine product.

Visualizations

The following diagrams illustrate the experimental workflows for the described microwave-assisted syntheses.

G start Start p1 p1 start->p1 Combine Reactants: 2-amino-4-chloropyrimidine, Amine, Propanol, TEA process process mw Microwave Irradiation workup Workup & Extraction mw->workup Cool & Quench purification Purification workup->purification Isolate crude end_node Final Product purification->end_node p1->mw Seal vial

Caption: Workflow for SNAr of 2-amino-4-chloropyrimidine.

G start Start p1 p1 start->p1 Combine Reactants: 2,4-Dichloropyrimidine, Boronic Acid, K2CO3, Pd(PPh3)4, Solvent process process mw Microwave Irradiation workup Workup & Extraction mw->workup Cool & Dilute purification Purification workup->purification Isolate crude end_node Final Product purification->end_node p2 p2 p1->p2 Inert Atmosphere (Argon) p2->mw Seal vial

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key palladium-catalyzed cross-coupling reactions involving 4-chloropyrimidine. The pyrimidine scaffold is a crucial heterocyclic motif in numerous pharmaceuticals and biologically active compounds. The functionalization of this core structure through modern cross-coupling techniques is therefore of significant interest to the drug discovery and development community.

This document details methodologies for several widely utilized palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. For each reaction, a summary of typical conditions, a detailed experimental protocol, and a visualization of the workflow or catalytic cycle are provided. The quantitative data presented is summarized from literature examples on this compound or closely related substrates to offer a practical starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] For a substrate like this compound, which is less reactive than its bromo or iodo counterparts, the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands is often necessary to achieve high yields.[1]

Quantitative Data for Suzuki-Miyaura Coupling of Chloro-pyrimidines
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O1001895Adapted from[1]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O120 (MW)0.2592Adapted from[1]
33-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane802088[2][3]
44-Fluorophenylboronic acidPd(PPh₃)₂Cl₂ (3)-K₂CO₃Dioxane/H₂O60293[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a substituted this compound with an arylboronic acid.[1]

Materials:

  • This compound derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • XPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the this compound derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-R(L2) Aryl-R Aryl-R Aryl-Pd(II)-R(L2)->Aryl-R Reductive Elimination Aryl-R->Pd(0)L2 This compound This compound This compound->Aryl-Pd(II)-X(L2) Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Aryl-Pd(II)-R(L2) Transmetalation Base Base Base->Aryl-Pd(II)-R(L2) Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd(OAc)2 and Ligand to vessel B Evacuate and backfill with inert gas A->B C Add this compound, Amine, Base, and Solvent B->C D Heat and stir reaction mixture C->D E Monitor progress (TLC/LC-MS) D->E F Cool and quench reaction E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-Alkyne(L2) Transmetalation Aryl-Alkyne Aryl-Alkyne Aryl-Pd(II)-Alkyne(L2)->Aryl-Alkyne Reductive Elimination Aryl-Alkyne->Pd(0)L2 This compound This compound This compound->Aryl-Pd(II)-X(L2) CuX CuX Cu-Alkyne Cu-Alkyne CuX->Cu-Alkyne Deprotonation Cu-Alkyne->Aryl-Pd(II)-Alkyne(L2) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Alkyne Base Base Base->Cu-Alkyne Heck_Coupling_Workflow A Combine this compound, Pd catalyst, Ligand, Base, and Solvent B Add Olefin A->B C Heat under inert atmosphere B->C D Monitor reaction C->D E Cool and perform aqueous work-up D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify product G->H Cyanation_Logical_Flow A Start: this compound B Select Cyanide Source (e.g., K4[Fe(CN)6], Zn(CN)2) A->B C Choose Catalyst System (e.g., Pd(OAc)2, Pd2(dba)3/Ligand) B->C D Select Solvent and Base C->D E Set Reaction Temperature and Time D->E F Execute Reaction under Inert Atmosphere E->F G Work-up and Purify F->G H End: 4-Cyanopyrimidine G->H

References

Application Notes and Protocols for the Introduction of a Pyrimidine Moiety using 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-chloropyrimidine as a versatile building block for the introduction of the pyrimidine moiety in the synthesis of diverse molecular structures. The pyrimidine scaffold is a privileged core in medicinal chemistry, appearing in numerous FDA-approved drugs, and its functionalization is key to modulating pharmacological properties.[1] Nucleophilic aromatic substitution (SNAr) on this compound is a powerful and widely employed method for this purpose.[1]

Reaction Mechanism and Principles

The introduction of a pyrimidine moiety using this compound predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing chloro-substituent, making the C4 position susceptible to nucleophilic attack.[1]

The reaction mechanism is a two-step addition-elimination process. First, the nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic adduct known as a Meisenheimer intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the 4-substituted pyrimidine product.[1]

Factors that influence the reactivity of this compound include:

  • Nucleophile: The strength and nature of the nucleophile are critical. Generally, more nucleophilic species react faster.

  • Solvent: Polar aprotic solvents like DMF and DMSO are commonly used. In some cases, polar protic solvents such as water and alcohols can also be effective.[2]

  • Temperature: Higher temperatures or microwave irradiation are often employed to increase the reaction rate, especially for less reactive nucleophiles.[1]

  • Substituents on the Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring can enhance the rate of SNAr, while electron-donating groups can decrease it.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with common classes of nucleophiles. It is important to note that reaction conditions should be optimized for each specific substrate and nucleophile combination.

Protocol 1: Substitution with Amine Nucleophiles (Amination)

This protocol outlines the reaction of 4-chloropyrimidines with primary and secondary amines to yield 4-aminopyrimidine derivatives.

Materials:

  • This compound derivative

  • Amine nucleophile (e.g., aniline, piperidine, morpholine)

  • Solvent (e.g., Ethanol, 2-Propanol, DMF, Water)[1]

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) or an acid catalyst (e.g., HCl) for certain anilines.[3]

  • Reaction vessel (round-bottom flask or microwave vial)

  • Standard work-up and purification reagents and equipment

Procedure (Conventional Heating):

  • To a solution of the this compound derivative (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.[1]

Procedure (Microwave Irradiation):

  • In a microwave reaction vial, combine the this compound derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).[1]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the specified temperature (e.g., 120-140 °C) for the designated time (e.g., 15-30 minutes).

  • After cooling, work up and purify the product as described in the conventional heating method.

Data Summary: Amination of 4-Chloropyrimidines

EntryThis compound DerivativeAmine NucleophileSolventBase/CatalystTemperature (°C)TimeYield (%)Reference
14-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineWaterHCl (0.1 equiv.)806 h91
24-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-FluoroanilineWaterHCl (0.1 equiv.)803 h94
32-Amino-4-chloropyrimidine4-MethylpiperazinePropanolTriethylamine120-140 (MW)15-30 min54
42,4-dichloro-6,7-dimethoxyquinazoline3-chloro-4-fluoroanilineAcetic Acid-552 h65[4]
Protocol 2: Substitution with Thiol Nucleophiles

This protocol describes the reaction of 4-chloropyrimidines with thiols to form 4-(alkyl/arylthio)pyrimidines.

Materials:

  • This compound derivative

  • Thiol nucleophile (e.g., thiophenol, alkyl thiol)

  • Solvent (e.g., Ethanol, DMF, DMSO)

  • Base (e.g., Sodium hydroxide (NaOH), Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃))

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.[1]

  • Add the this compound derivative (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 hours).[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Summary: Thiolation of 4-Chloropyrimidines Note: Detailed yield information for a broad range of thiol substitutions on simple 4-chloropyrimidines is less commonly reported in initial literature searches. The provided conditions are illustrative.

EntryThis compound DerivativeThiol NucleophileSolventBaseTemperature (°C)TimeYield (%)
1This compoundThiophenolEthanolNaOEtRT - 801-12 hModerate to High
22-Amino-4-chloropyrimidineEthanethiolDMFK₂CO₃RT2-8 hModerate to High
Protocol 3: Substitution with Alcohol/Alkoxide Nucleophiles

This protocol details the synthesis of 4-alkoxypyrimidines from 4-chloropyrimidines and alcohols.

Materials:

  • This compound derivative

  • Alcohol nucleophile (e.g., methanol, ethanol, longer-chain alcohols)

  • Solvent (the alcohol can serve as the solvent, or a co-solvent like DMSO can be used)[5]

  • Base (e.g., Sodium hydride (NaH), Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃))[5]

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.[1]

  • Add the this compound derivative (1.0 equiv.) to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 hours).[1]

  • Monitor the reaction's progress.

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as previously described.

Data Summary: Alkoxylation of 4-Chloropyrimidines

EntryThis compound DerivativeAlcohol NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
14-Chloropyridine hydrochlorideNonanolDMSONaOH8016 h75-80[5]
24-ChloropyridinePropanolPropanolK₂CO₃/Zn(NO₃)₂·6H₂O7524 h84[5]

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on this compound and a typical experimental workflow.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Intermediate Meisenheimer Intermediate (Resonance Stabilized) Reactants->Intermediate Addition Products 4-Substituted Pyrimidine + Cl- Intermediate->Products Elimination

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow start Start combine_reagents Combine this compound, Nucleophile, Solvent, and Base start->combine_reagents reaction Heat/Stir (Conventional or Microwave) combine_reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution.

Application in Drug Discovery: Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors used in oncology. The introduction of various substituents on the pyrimidine ring allows for the fine-tuning of binding affinity and selectivity for the target kinase.

Gefitinib (Iressa®): An EGFR Inhibitor

Gefitinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer. Its synthesis involves the nucleophilic aromatic substitution of an aniline derivative onto a 4-chloroquinazoline core, a heterocyclic system closely related to pyrimidine.[4][6]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Gefitinib Gefitinib (Pyrimidine-like core) Gefitinib->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Imatinib (Gleevec®): A BCR-ABL Inhibitor

Imatinib is another prominent kinase inhibitor that contains a pyrimidine moiety and is used to treat chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein. While its synthesis may involve different strategies, it highlights the importance of the pyrimidine scaffold in targeting oncogenic signaling pathways.[7][8]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT STAT JAK-STAT Pathway BCR_ABL->STAT Proliferation Uncontrolled Cell Proliferation RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT->Proliferation Imatinib Imatinib (Contains Pyrimidine Moiety) Imatinib->BCR_ABL Inhibits

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of the pyrimidine moiety into a wide range of organic molecules. The nucleophilic aromatic substitution reaction provides a robust and adaptable method for the synthesis of 4-substituted pyrimidines. The protocols and data presented herein serve as a foundational guide for researchers in the synthesis of novel compounds for drug discovery and other applications. The significance of the pyrimidine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the importance of mastering these synthetic methodologies.

References

Applications of 4-Chloropyrimidine in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloropyrimidine and its derivatives are pivotal intermediates in the synthesis of a wide array of agrochemicals, including fungicides, herbicides, and insecticides. The reactivity of the chlorine atom at the C4 position of the pyrimidine ring allows for facile nucleophilic substitution, making it a versatile building block for creating diverse and potent active ingredients. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of various agrochemicals.

I. Fungicide Synthesis and Applications

Pyrimidine-based fungicides are a significant class of agrochemicals used to control a broad spectrum of fungal pathogens. Many of these compounds function by inhibiting crucial fungal metabolic pathways.

Mode of Action: Inhibition of NADH-Ubiquinone Oxidoreductase (Complex I)

Several pyrimidine-derived fungicides exert their effect by inhibiting the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase). This disruption of cellular respiration leads to a severe energy deficit within the fungal cells, ultimately causing cell death.

NADH_Oxidoreductase_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH Complex_I Complex I (NADH-Ubiquinone Oxidoreductase) NADH->Complex_I:f 2e- NAD NAD+ Complex_I:f->NAD H_out H+ Complex_I:f->H_out H+ pumping QH2 QH2 Complex_I:f->QH2 Fungicide Pyrimidine Fungicide Fungicide->Complex_I Inhibition Q Q Q->Complex_I:f

Caption: Inhibition of Complex I by pyrimidine fungicides.

Synthesis Protocol: Pyrimidine Amine Containing Isothiazole Coumarins[1]

This protocol describes the synthesis of coumarin pyrimidine amine derivatives, which have shown notable fungicidal activity.

Step 1: Synthesis of Intermediate 3

  • Reaction: A mixture of compound 2 (prepared from compound 1 and tert-butyl-2-bromoethyl carbamate), and trifluoroacetic acid in dichloromethane is stirred at room temperature overnight.

  • Work-up: The crude product is used directly in the next step without further purification.

Step 2: Synthesis of Target Compounds (4a-4j)

  • Reaction: To a 50 mL flask, add Intermediate 3 (0.61 mmol), the desired substituted this compound (0.58 mmol), and potassium carbonate (1.74 mmol).

  • Add 10 mL of DMF and stir the reaction mixture at 60 °C for 7–8 hours.

  • Work-up: After cooling to room temperature, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic phases and wash sequentially with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic phase, concentrate under reduced pressure, and purify the residue to obtain the final product.

CompoundYield (%)Target FungiEC50 (µg/mL)
4b -Rhizoctonia solani11.3[1]
4d -Rhizoctonia solani13.7[1]
Diflumetorim (Control) -Rhizoctonia solani19.8[1]

Table 1. Fungicidal activity of synthesized pyrimidine amine-containing isothiazole coumarins against Rhizoctonia solani.

Synthesis Protocol: Pyrimidine Derivatives Containing an Amide Moiety[2][3][4]

This class of compounds has demonstrated significant antifungal activity against various plant pathogens.

Step 1: Synthesis of Intermediate 4

  • Reaction: A mixture of an appropriate aminophenol, a this compound derivative, and a base (e.g., potassium carbonate) in a solvent like DMF is heated.

  • Work-up: The reaction mixture is cooled, poured into water, and the precipitated solid is filtered, washed, and dried.

Step 2: Synthesis of Target Compounds (5a-5q)

  • Reaction: To a solution of intermediate 4 (0.02 mol) and a substituted aromatic acid (0.02 mol) in dichloromethane (10 mL), add dimethylaminopyridine (0.0002 mol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.03 mol).

  • Stir the reaction at room temperature for 8–10 hours.

  • Work-up: The solvent is removed under vacuum, and the crude product is recrystallized from ethanol.

CompoundYield (%)Target FungiInhibition at 50 µg/mL (%)EC50 (µg/mL)
5f -Phomopsis sp.100.0[2]15.1[2]
5o -Phomopsis sp.100.0[2]10.5[2]
5p -Phomopsis sp.93.4[2]19.6[2]
Pyrimethanil (Control) -Phomopsis sp.85.1[2]32.1[2]

Table 2. Antifungal activity of synthesized pyrimidine derivatives containing an amide moiety against Phomopsis sp.[2]

II. Herbicide Synthesis and Applications

Herbicides based on the pyrimidine scaffold are widely used for weed control in various crops. They often target enzymes essential for plant growth and development.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

A major class of pyrimidine herbicides, the sulfonylureas, function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to a deficiency of these essential amino acids, ultimately causing plant death.

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate α-Acetolactate ALS->Acetolactate alphaAceto α-Aceto-α-hydroxybutyrate ALS->alphaAceto Val_Leu Valine & Leucine Acetolactate->Val_Leu Multiple Steps Ile Isoleucine alphaAceto->Ile Multiple Steps Herbicide Pyrimidine Herbicide Herbicide->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine herbicides.

Mode of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A newer class of pyrimidine-based herbicides inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of DNA and RNA. By blocking DHODH, these herbicides disrupt nucleotide synthesis, leading to cessation of cell division and plant growth.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP PRPP Nucleotides Pyrimidines (DNA, RNA) UMP->Nucleotides Herbicide Pyrimidine Herbicide Herbicide->DHODH Inhibition

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by pyrimidine herbicides.

Synthesis Protocol: 4-(1H-pyrazol-1-yl)pyrimidine Derivatives[5]

This protocol outlines the synthesis of pyrazolylpyrimidine derivatives, which have shown promising herbicidal activities.

  • Reaction: A mixture of a 4,6-disubstituted pyrimidine (e.g., 4,6-dichloropyrimidine), a substituted pyrazole, and a base (e.g., potassium carbonate) in a solvent such as DMF is heated.

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired 4-(1H-pyrazol-1-yl)pyrimidine derivative.

CompoundTarget WeedActivityIC50 (mg L⁻¹)
N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine Pennisetum alopecuroidesRoot Growth Inhibition1.90[3]
2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine Pennisetum alopecuroidesChlorophyll Level Inhibition3.14[3]

Table 3. Herbicidal activity of synthesized 4-(1H-pyrazol-1-yl)pyrimidine derivatives.[3]

III. Insecticide Synthesis and Applications

Pyrimidine-containing insecticides are effective against a range of insect pests. Their mode of action often involves targeting the insect's nervous system.

Synthesis Protocol: Spiro Pyrimidine Derivatives[6][7]

This protocol describes the synthesis of spiro pyrimidine derivatives with insecticidal activity against mosquito larvae.

  • Reaction: Spiro pyrimidine aminonitrile is used as a key starting material and is reacted with various carbon electrophiles and nitrogen nucleophiles. Green synthesis methodologies such as microwave irradiation and sonication can be employed.

  • Work-up and Purification: The reaction mixture is processed according to standard procedures, and the final products are purified, often by recrystallization or chromatography.

CompoundTarget InsectLC50 (µg/mL)
Compound 2 Culex pipiens larvae21.73[4][5]
Compound 3 Culex pipiens larvae12.43[4][5]
Compound 4 Culex pipiens larvae16.29[4][5]

Table 4. Insecticidal activity of synthesized spiro pyrimidine derivatives against Culex pipiens larvae.[4][5]

Synthesis Protocol: Pyrimidothienotetrahydroisoquinolines[8]

These compounds have shown toxicity against aphids.

  • Synthesis: The target compounds are synthesized from appropriate starting materials according to literature procedures.

  • Purification: The synthesized compounds are purified to a high degree, with their structures confirmed by spectroscopic analyses.

CompoundTarget InsectLC50 (ppm)
Compound 2 Aphis craccivora (nymphs)0.153[6]
Compound 4 (8-chloropyrimidine derivative) Aphis craccivora (nymphs)0.023[6]
Compound 6 Aphis craccivora (nymphs)0.187[6]
Acetamiprid (Control) Aphis craccivora (nymphs)0.045[6]

Table 5. Insecticidal activity of synthesized pyrimidothienotetrahydroisoquinolines against Aphis craccivora nymphs.[6]

IV. Experimental Workflows

General Workflow for Agrochemical Synthesis from this compound

Caption: General workflow for synthesizing agrochemicals from this compound.

General Protocol for In Vitro Antifungal Bioassay (Poison Plate Technique)[2][3][9]
  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Media Preparation: Add the appropriate volume of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration. Pour the mixture into Petri dishes and allow it to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of the agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.

  • Data Collection: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate containing only the solvent.

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compound is used, and the resulting data is analyzed using probit analysis or other suitable statistical methods.[7]

General Protocol for Insecticidal Bioassay (e.g., Leaf Dip Method)[11]
  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in water, usually with a small amount of surfactant to ensure even coating.

  • Leaf Treatment: Dip leaves of a suitable host plant into the test solutions for a set amount of time. Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves in a container with the target insects.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, 72 hours).

  • LC50 Calculation: Use the mortality data to calculate the lethal concentration required to kill 50% of the insect population (LC50), typically using probit analysis.[8][9][10][11]

General Protocol for Herbicidal Bioassay (e.g., Seed Germination/Root Growth)[16][17]
  • Preparation of Test Solutions: Prepare different concentrations of the test compounds in a suitable solvent or aqueous solution.

  • Treatment: Apply the test solutions to a filter paper in a petri dish.

  • Seed Placement: Place a known number of seeds of the target weed species on the treated filter paper.

  • Incubation: Incubate the petri dishes under controlled conditions (light, temperature) to allow for germination and growth.

  • Assessment: After a set period, measure the percentage of seed germination, root length, and/or shoot length.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of germination or growth (IC50) compared to an untreated control.

References

The Versatility of 4-Chloropyrimidine in Heterocyclic Chemistry: A Workhorse for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Chloropyrimidine has emerged as a cornerstone in the field of heterocyclic chemistry, serving as a highly versatile building block for the synthesis of a diverse array of complex molecules. Its unique electronic properties and reactivity make it an indispensable tool for researchers, scientists, and drug development professionals. This application note provides a detailed overview of the role of this compound, its key reactions, and experimental protocols, highlighting its significance in the creation of novel therapeutic agents.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules, and this compound provides a readily accessible handle for such modifications. The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, makes the C4 position highly susceptible to nucleophilic attack, facilitating a range of chemical transformations.[1]

Key Reactions and Applications

The reactivity of this compound is dominated by two main classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.[1] These reactions allow for the introduction of a wide variety of substituents at the 4-position, enabling the synthesis of large and diverse compound libraries for drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common reaction involving this compound. The chlorine atom at the C4 position acts as an excellent leaving group, readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols.[1] This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate is a key factor in the high reactivity of the 4-position compared to other positions on the pyrimidine ring.[2]

Table 1: Representative Yields for SNAr Reactions of this compound Derivatives

NucleophileProductYield (%)Reference
Primary/Secondary Amines4-AminopyrimidinesVaries
Thiols4-(Alkyl/Arylthio)pyrimidinesVaries
Alcohols (as alkoxides)4-AlkoxypyrimidinesVaries
Aryl SulfonamidesTrichloropyrimidine tagged sulfonamidesGood to High[3]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have further expanded the synthetic utility of this compound. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of aryl, heteroaryl, and diverse amino substituents.

The Suzuki-Miyaura coupling of 4-chloropyrimidines with arylboronic acids is an efficient method for the synthesis of biaryl compounds.[4][5] This reaction is crucial for creating molecules with extended aromatic systems, which are often found in kinase inhibitors and other targeted therapies.

The Buchwald-Hartwig amination provides a powerful method for the synthesis of N-aryl amines, a common motif in pharmacologically active compounds.[6] This reaction offers a milder alternative to traditional methods and has a broad substrate scope.

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCatalyst/LigandBaseSolventTemperature (°C)Reference
Suzuki-MiyauraPd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂K₃PO₄Dioxane60-80[7]
Suzuki-Miyaura (solid-supported)Pd₂(dba)₃/P(t-Bu)₃KFTHF50[4]
Buchwald-Hartwig AminationPd(OAc)₂/BINAPCs₂CO₃Toluene110[8]
Buchwald-Hartwig Amination (aliphatic amines)Pd catalystLiHMDSTHFNot specified[9]

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in synthesis. Below are representative protocols for key reactions.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: To synthesize 4-aminopyrimidine derivatives from this compound.

Materials:

  • This compound derivative (1.0 equiv.)

  • Amine nucleophile (1.1-1.5 equiv.)

  • Base (e.g., DIPEA, K₂CO₃, 1.5-2.0 equiv.)

  • Solvent (e.g., ethanol, DMF, DMSO)

  • Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

  • Stirring apparatus

  • Heating apparatus (oil bath or microwave reactor)

Procedure:

  • In a suitable reaction vessel, combine the this compound derivative, the amine nucleophile, the base, and the chosen solvent.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 1-24 hours). For microwave-assisted reactions, seal the vial and heat in the microwave reactor.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 4-aminopyrimidine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 4-arylpyrimidine derivatives from this compound.

Materials:

  • This compound derivative (1.0 equiv.)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv. in aqueous solution)

  • Solvent (e.g., dioxane, THF, toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • In a reaction vessel, combine the this compound derivative, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Degas the solvent and add it to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-arylpyrimidine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 4-(N-arylamino)pyrimidine derivatives from this compound.

Materials:

  • This compound derivative (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.4 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert atmosphere apparatus

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the this compound derivative and the amine.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Logical and Experimental Workflows

The strategic use of this compound in synthetic campaigns can be visualized through logical workflow diagrams.

experimental_workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Intermediate/Final Products cluster_application Application start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product_snar 4-Substituted Pyrimidines (Amines, Ethers, Thioethers) snar->product_snar product_suzuki 4-Aryl/Heteroaryl Pyrimidines suzuki->product_suzuki product_buchwald 4-(N-Substituted) Pyrimidines buchwald->product_buchwald application Drug Discovery & Development (e.g., Kinase Inhibitors) product_snar->application product_suzuki->application product_buchwald->application

Caption: Synthetic pathways from this compound.

Role in Drug Discovery Signaling Pathways

Derivatives of this compound are prominent in the development of kinase inhibitors, which are a major class of targeted cancer therapies. These compounds often function by competing with ATP for the binding site of the kinase enzyme, thereby inhibiting its activity and disrupting downstream signaling pathways that are critical for cancer cell proliferation and survival.

signaling_pathway cluster_inhibition Mechanism of Action cluster_pathway Downstream Signaling Cascade inhibitor This compound Derivative (e.g., Kinase Inhibitor) kinase Kinase Enzyme (e.g., EGFR, Abl) inhibitor->kinase Binds to ATP-binding site substrate Substrate Protein inhibitor->substrate Inhibition kinase->substrate Phosphorylation phos_substrate Phosphorylated Substrate atp ATP atp->kinase Normal Substrate downstream Downstream Signaling phos_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Inhibition of kinase signaling by a this compound derivative.

Conclusion

This compound is a powerful and versatile reagent in heterocyclic chemistry with profound implications for drug discovery and development. Its predictable reactivity in SNAr and palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a vast chemical space. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage the synthetic potential of this important building block in their pursuit of novel and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chloropyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-chloropyrimidine substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-position of the pyrimidine ring so reactive in nucleophilic aromatic substitution (SNAr) reactions?

The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two highly electronegative nitrogen atoms at positions 1 and 3.[1] These atoms exert strong electron-withdrawing effects, significantly reducing the electron density at the ring carbons, particularly at the C2, C4, and C6 positions.[1] This inherent electrophilicity makes the ring highly susceptible to nucleophilic attack. The chlorine atom at the C4 position is an excellent leaving group, facilitating the SNAr mechanism.[1] Generally, 4-chloropyrimidines are more reactive than their 2-chloropyrimidine counterparts because the negative charge of the intermediate Meisenheimer complex can be more effectively delocalized onto both nitrogen atoms.[2]

Q2: What are the most common side reactions that can lower the yield of my this compound substitution?

The most common side reactions include:

  • Hydrolysis/Solvolysis: If your solvent is nucleophilic (e.g., water, methanol, ethanol), it can compete with your intended nucleophile, leading to the formation of undesired 4-hydroxypyrimidines or 4-alkoxypyrimidines.[3][4] This is exacerbated by high temperatures or high concentrations of acid/base.[3][5]

  • Di-substitution: If you are working with a di- or poly-chlorinated pyrimidine, substitution can occur at multiple sites. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[3]

  • Ring Degradation: Under very harsh basic conditions or at excessively high temperatures, the pyrimidine ring itself can degrade.[3]

Q3: How do I choose the right solvent and base for my reaction?

The choice is highly dependent on your nucleophile:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally recommended as they effectively solvate the nucleophile and facilitate the SNAr reaction.[3] For certain amine substitutions, water under mildly acidic conditions can be a surprisingly effective and green solvent.[4][5]

  • Base:

    • For amine nucleophiles , a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to quench the HCl generated during the reaction.[3]

    • For alcohol nucleophiles , a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required to deprotonate the alcohol, forming the much more nucleophilic alkoxide.[3]

    • For thiol nucleophiles , bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to generate the thiolate anion.

Q4: Can microwave heating be used to improve my reaction?

Yes, microwave-assisted synthesis can be a highly effective method for accelerating these reactions. It often leads to significantly shorter reaction times and can improve yields compared to conventional heating.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

If you are experiencing poor conversion of your this compound starting material, consult the following troubleshooting workflow.

LowYieldTroubleshooting cluster_checks Initial Checks cluster_solutions Potential Solutions start Low / No Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_temp Is the reaction temperature high enough? check_nucleophile->check_temp If yes sol_nucleophile Increase nucleophilicity. (e.g., use alkoxide instead of alcohol) check_nucleophile->sol_nucleophile If no check_conditions Are reaction conditions anhydrous? check_temp->check_conditions If yes sol_temp Gradually increase temperature. Consider microwave heating. check_temp->sol_temp If no sol_conditions Use dry solvents and an inert atmosphere (N2 or Ar) to prevent hydrolysis of starting material. check_conditions->sol_conditions If no sol_base Is the base appropriate and strong enough? check_conditions->sol_base If yes sol_nucleophile->check_temp sol_temp->check_conditions sol_conditions->sol_base sol_solvent Switch to a polar aprotic solvent (DMF, DMSO). sol_base->sol_solvent

Caption: Troubleshooting workflow for low yield issues.

Problem 2: Formation of an Impurity with Mass Corresponding to the Hydrolyzed Starting Material

This indicates that your this compound is reacting with water instead of your nucleophile.

  • Cause: Presence of water in the reaction mixture (e.g., wet solvent, reagents, or exposure to atmospheric moisture).[3] Nucleophilic solvents (water, alcohols) can also be the cause, a side reaction known as solvolysis.[3][4]

  • Solution:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.[3][6]

    • Solvent Choice: Switch to a non-nucleophilic, polar aprotic solvent such as THF, DMF, or DMSO.[3]

    • Acid Concentration (if applicable): If using acid catalysis in an aqueous medium, keep the acid concentration low (e.g., 0.1 equivalents) as higher concentrations can promote hydrolysis.[4][5]

Data Summary: Reaction Conditions

The following table summarizes reaction conditions for the substitution of various 4-chloropyrimidines with amine nucleophiles, providing a baseline for optimization.

EntryThis compound DerivativeNucleophileSolventBaseTemperature (°C)TimeYield (%)
12-Amino-4-chloropyrimidine4-MethylpiperazinePropanolTriethylamine120-140 (MW)15-30 min54
24-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineWaterHCl (0.1 equiv.)806 h91
34-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-FluoroanilineWaterHCl (0.1 equiv.)803 h94
42-Chloro-4,6-dimethylpyrimidineAnilineEthanol-160 (MW)10 minHigh

Key Experimental Protocols

The following are generalized protocols. Note: These must be optimized for specific substrates and nucleophiles. Always monitor reaction progress by TLC or LC-MS.

Protocol 1: Substitution with an Amine Nucleophile

This protocol details the reaction of a this compound with a primary or secondary amine.

AmineProtocol start Start step1 Combine this compound (1.0 eq.), amine (1.1-1.5 eq.), base (1.5-2.0 eq.), and solvent in a flask. start->step1 step2 Heat mixture to desired temperature (e.g., 80-120 °C). step1->step2 step3 Monitor reaction by TLC or LC-MS until starting material is consumed. step2->step3 step4 Cool to room temperature. Perform aqueous work-up. step3->step4 step5 Extract product with organic solvent (e.g., Ethyl Acetate). step4->step5 step6 Dry, filter, and concentrate the organic layers. step5->step6 step7 Purify crude product via column chromatography. step6->step7 end End step7->end

Caption: General experimental workflow for amination.

Detailed Steps:

  • To a solution of the this compound derivative (1.0 equiv.) in a suitable solvent (e.g., propanol, DMF), add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base like DIPEA (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.

Protocol 2: Substitution with a Thiol Nucleophile

This protocol describes the synthesis of 4-(alkyl/arylthio)pyrimidines.

Detailed Steps:

  • Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of a base (1.1 equiv., e.g., NaOH, K2CO3) in the chosen solvent (e.g., Ethanol, DMF) at room temperature.

  • Add the this compound derivative (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Substitution with an Alcohol/Alkoxide Nucleophile

This protocol describes the synthesis of 4-alkoxypyrimidines.

Detailed Steps:

  • Generate the alkoxide in situ by carefully adding a strong base (1.1 equiv., e.g., NaH) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.

  • Add the this compound derivative (1.0 equiv.) to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress.

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent, then dry, concentrate, and purify the crude product.

References

Technical Support Center: 4-Chloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 4-chloropyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-chloropyrimidines?

A1: The most prevalent methods involve the chlorination of a corresponding hydroxypyrimidine precursor, such as a pyrimidin-4-one or a dihydroxypyrimidine.[1] The key transformation is the conversion of a hydroxyl group (or its tautomeric keto form) into a chlorine atom using a chlorinating agent. Common starting materials include barbituric acid or 4,6-dihydroxypyrimidine.[2][3]

Q2: Which chlorinating agents are typically used, and how do they compare?

A2: Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation.[4][5] It is often used in excess and can serve as both the reagent and the solvent.[5][6] Other agents include:

  • Phosphorus pentachloride (PCl₅): Often used in conjunction with POCl₃ to convert polymeric phosphorus byproducts back into POCl₃, which can simplify workup.[3][7]

  • Thionyl chloride (SOCl₂): Another effective chlorinating agent.[4]

  • Triphosgene: A solid, safer alternative to phosgene gas that can also be used for chlorination.[4]

The choice of agent can depend on the scale of the reaction, safety considerations, and the specific substrate.[4] For large-scale synthesis, minimizing the excess of POCl₃ is often a goal for economic, environmental, and safety reasons.[6]

Q3: Why is a tertiary amine base often added during chlorination with POCl₃?

A3: Tertiary amines, such as N,N-dimethylaniline, N,N-diethylaniline, or pyridine, are frequently added as catalysts or acid binders.[2][6][7] They can help to improve yields and control the reaction, minimizing the formation of certain byproducts.[4][7]

Q4: What are the key safety precautions for this synthesis?

A4: The reagents used in this synthesis are hazardous and require careful handling.

  • Corrosive Reagents: Phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. All work should be conducted in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Quenching: The quenching of excess chlorinating agent is highly exothermic and potentially hazardous. The reaction mixture should be cooled and added slowly to ice water or a mixture of ice and a suitable solvent with vigorous stirring.[4][8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q5: My reaction yield is low. What are the possible causes and solutions?

A5: Low yields can result from several factors. The following troubleshooting logic can help identify the cause.

G start Low Yield Observed q1 Was the reaction driven to completion? (Check TLC/LC-MS) start->q1 s1 Incomplete Reaction: • Increase reaction time. • Increase reaction temperature. • Ensure sufficient chlorinating agent. q1->s1 No q2 Was the workup procedure appropriate? q1->q2 Yes s2 Product Loss During Workup: • Hydrolysis: Ensure quenching is done at low temperature and quickly. • Extraction: Check solvent choice and perform multiple extractions. • Avoid formation of slimy byproducts that complicate phase separation. [3] q2->s2 No q3 Was the purification method optimized? q2->q3 Yes s3 Product Loss During Purification: • Recrystallization: Choose a solvent system where the product has high solubility when hot and low solubility when cold. [1] Avoid using too much solvent. • Chromatography: Optimize the solvent system to ensure good separation and an appropriate Rf value (0.2-0.4). [1] q3->s3 No G Reactants Hydroxypyrimidine + POCl₃ DesiredProduct This compound Reactants->DesiredProduct Main Reaction SideReaction2 Over-chlorination Reactants->SideReaction2 Harsh Conditions (High Temp / Long Time) SideReaction3 Polymerization Reactants->SideReaction3 Byproduct of POCl₃ SideReaction1 Hydrolysis DesiredProduct->SideReaction1 During Aqueous Workup SideProduct1 Hydroxypyrimidine (Starting Material) SideReaction1->SideProduct1 SideProduct2 Di/Trichloropyrimidine (e.g., 2,4-dichloropyrimidine) SideReaction2->SideProduct2 SideProduct3 Polymeric Phosphorus Compounds SideReaction3->SideProduct3 G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge reactor with 4,6-dihydroxypyrimidine, tertiary amine base, and solvent (optional) B Add POCl₃ slowly A->B C Heat mixture to reflux (e.g., 95-110 °C) for 2-4 hours B->C D Monitor reaction (TLC / LC-MS) C->D E Cool to RT and remove excess POCl₃ via distillation D->E F Slowly pour residue onto crushed ice E->F G Extract product with organic solvent (e.g., DCM) F->G H Dry organic layer and remove solvent G->H I Purify crude product (Recrystallization / Chromatography) H->I

References

Technical Support Center: Purification of 4-Chloropyrimidine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 4-chloropyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases used for the purification of this compound derivatives?

A1: The most frequently used stationary phase for column chromatography of this compound derivatives is silica gel.[1] Alumina (available in acidic, basic, or neutral forms) can be a suitable alternative, depending on the stability of your specific compound. For reversed-phase chromatography applications, C8 and C18 bonded silica are typically employed.[1]

Q2: How do I select an appropriate mobile phase for purifying my this compound derivative?

A2: Mobile phase selection is crucial and is best optimized using Thin-Layer Chromatography (TLC) first.[1][2] For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1][2] The polarity of the eluent is gradually increased to achieve the desired separation. For very polar or basic this compound derivatives, a mobile phase containing methanol or even a small percentage of ammonium hydroxide in methanol can be effective.[3][4]

Q3: What is the ideal Rf value to aim for on a TLC plate for good separation in column chromatography?

A3: For effective separation in flash column chromatography, your target compound should have a Retention Factor (Rf) value between 0.2 and 0.4 in the chosen solvent system on a TLC plate.[5] This range generally provides a good balance between resolution and the time required for elution.[1]

Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do to prevent this?

A4: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of the silica gel with a solvent system containing 1-3% triethylamine to neutralize its acidity before packing the column.[6]

  • Use an alternative stationary phase: Consider using less acidic stationary phases like neutral alumina or Florisil®.

  • Minimize contact time: Run the column as quickly as possible to reduce the time your compound spends on the stationary phase.

Q5: My compound is not soluble in the mobile phase I've selected. How should I load it onto the column?

A5: If your compound has poor solubility in the eluent, you can use a technique called "dry loading".[5] Dissolve your crude sample in a suitable solvent in which it is soluble, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5][6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound derivatives.

Problem 1: Poor Separation of Compounds

Your compound and impurities are eluting together or with significant overlap.

Troubleshooting Workflow for Poor Separation

G cluster_prep Preparation cluster_loading Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Optimize solvent system) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Wet_Load 4a. Wet Loading (Dissolve in min. eluent) Pack->Wet_Load Dry_Load 4b. Dry Loading (Adsorb on silica) Pack->Dry_Load Elute 5. Elute with Mobile Phase Wet_Load->Elute Dry_Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

References

Technical Support Center: Managing 4-Chloropyrimidine Stability During Experimental Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 4-chloropyrimidine during experimental workup. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules; however, its susceptibility to hydrolysis can impact reaction yields and purity. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a more polar byproduct (pyrimidin-4-one) Hydrolysis of this compound during aqueous workup.- Minimize contact time with aqueous solutions. - Use cold (0-5 °C) aqueous solutions for washing. - Ensure the aqueous phase is neutral or slightly acidic; avoid basic conditions. - Promptly extract the product into an organic solvent.
Inconsistent reaction yields between batches Variable levels of hydrolysis due to differences in workup time, temperature, or pH.- Standardize the workup protocol with defined times, temperatures, and pH ranges for all aqueous washes. - Use buffered aqueous solutions to maintain a consistent pH.
Formation of an insoluble precipitate during aqueous quench The product or starting material may have low solubility in the quench solution.- Consider a non-aqueous workup if possible. - If an aqueous quench is necessary, use a larger volume of quenching solution or a co-solvent to improve solubility.
Difficulty in separating the organic and aqueous layers Formation of an emulsion.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most susceptible to hydrolysis?

A1: this compound is most susceptible to hydrolysis under both acidic and basic aqueous conditions.[1] The rate of hydrolysis is also significantly accelerated by increased temperatures. For optimal stability during workup, it is recommended to maintain neutral or slightly acidic conditions and to keep the temperature low (e.g., 0-5 °C).

Q2: What is the primary product of this compound hydrolysis?

A2: The primary hydrolysis product of this compound is pyrimidin-4-one. The chlorine atom at the 4-position is a good leaving group and is displaced by a hydroxyl group from water.

Q3: What are the best practices for quenching a reaction containing this compound?

A3: When quenching a reaction, it is crucial to control the temperature and pH. A rapid quench with a cold, dilute, and neutral or slightly acidic aqueous solution is recommended. Avoid using strong bases for quenching, as this will promote hydrolysis. If the reaction is conducted under basic conditions, it should be neutralized with a mild acid (e.g., dilute HCl or acetic acid) before or during the aqueous quench.

Q4: Which organic solvents are suitable for extracting this compound from an aqueous solution?

A4: Common organic solvents such as ethyl acetate, dichloromethane, and chloroform can be used for extraction. The choice of solvent will depend on the solubility of the desired product. It is important to perform multiple extractions with smaller volumes of solvent to ensure efficient recovery of the product.

Q5: How can I effectively remove water from the organic extract without promoting hydrolysis?

A5: After separating the organic layer, it should be dried over an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After adding the drying agent, the mixture should be swirled and allowed to stand for a sufficient time to remove all traces of water. The drying agent should then be removed by filtration before concentrating the organic solvent.

Quantitative Data on Hydrolysis (Illustrative)

Condition pH Temperature (°C) Relative Rate of Hydrolysis
Mildly Acidic425Low
Neutral725Very Low
Mildly Basic925Moderate
Neutral750Moderate
Mildly Basic950High

Note: This data is illustrative and intended to demonstrate the qualitative impact of pH and temperature on the hydrolysis of this compound.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Reaction Mixture Containing this compound
  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with three portions of cold ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with one portion of cold saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic) and one portion of cold brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature to obtain the crude product.

Protocol 2: Workup for a Suzuki Coupling Reaction of this compound
  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and other solids.

  • Washing: Transfer the filtrate to a separatory funnel and wash with two portions of water and one portion of brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the organic solvent under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Hydrolysis_Pathway This compound This compound Pyrimidin-4-one Pyrimidin-4-one This compound->Pyrimidin-4-one Hydrolysis (H2O) (promoted by acid/base, heat) H2O H2O HCl HCl Workup_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Product Reaction_Mixture Reaction Mixture (containing this compound) Quench Quench (Cold, neutral/mildly acidic aq. solution) Reaction_Mixture->Quench Extract Extract (e.g., Ethyl Acetate) Quench->Extract Hydrolysis Potential Hydrolysis Quench->Hydrolysis Wash Wash (Brine) Extract->Wash Dry Dry (Anhydrous Na2SO4) Wash->Dry Wash->Hydrolysis Concentrate Concentrate (Reduced pressure, low temp.) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chloropyrimidine. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to facilitate successful synthetic outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on this compound and provides systematic steps for troubleshooting.

IssuePotential Cause(s)Troubleshooting Steps
1. Low to No Product Yield a. Weak Nucleophile: The attacking species may not be sufficiently nucleophilic.[1]• Increase the nucleophilicity. For instance, when using an alcohol, convert it to the corresponding alkoxide first.[1]
b. Inappropriate Solvent: The solvent may not effectively solvate the nucleophile or facilitate the reaction.[1]• Use a polar aprotic solvent such as DMF, DMSO, or THF to enhance the reaction rate.[1]
c. Unsuitable or Weak Base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HCl generated during the reaction.[1]• For amine nucleophiles, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] For alcohol or thiol nucleophiles, stronger bases like sodium hydride (NaH), sodium hydroxide (NaOH), or sodium metal may be necessary to generate the nucleophile in situ.
d. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.[1]• Gradually increase the reaction temperature. Microwave irradiation can also be a valuable tool to improve yields and shorten reaction times.[1]
e. Poor Leaving Group: Although chlorine is a good leaving group, in some cases, its displacement can be sluggish.• While fluorine is generally a better leaving group in SNAr, if you are constrained to this compound, optimizing other parameters is key.[1]
2. Formation of Side Products a. Di-substitution: The nucleophile reacts at more than one position on the pyrimidine ring (if applicable, e.g., in dichloropyrimidines).[1]• Use a stoichiometric amount of the nucleophile.[1]• Lower the reaction temperature to improve selectivity.[1]• Consider using a less reactive nucleophile if possible.[1]
b. Solvolysis: The solvent, if nucleophilic (e.g., methanol, ethanol), can compete with the intended nucleophile.[1]• Switch to a non-nucleophilic solvent.[1] If an alcohol is the desired nucleophile, it can sometimes be used as the solvent.
c. Hydrolysis: Water present in the reaction mixture can lead to the formation of hydroxypyrimidine byproducts.• Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]
d. Ring Opening/Degradation: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring.[1]• Employ milder bases and reaction temperatures.[1]
3. Regioselectivity Issues (for substituted pyrimidines) a. Incorrect Regioisomer Formation (e.g., C2 vs. C4 substitution on a 2,4-dichloropyrimidine): Electronic and steric effects can influence the site of nucleophilic attack.• Substitution at the C4 position of 2,4-dichloropyrimidine is generally favored.[1][2] However, an electron-donating group at C6 can favor substitution at C2.[1] An electron-withdrawing group at C5 enhances reactivity at the C4 position.[1][2] The choice of nucleophile can also influence regioselectivity; for instance, tertiary amines have shown C2 selectivity on certain 2,4-dichloropyrimidines.[1][2]
4. Difficulty in Product Purification a. Product is highly polar: This can make separation from polar byproducts or residual base challenging.• Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1]• Utilize acid-base extraction to separate basic or acidic products/impurities.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the 4-position of this compound generally more reactive towards nucleophiles than the 2-position?

A1: The greater reactivity of the 4-position is attributed to the better electronic stabilization of the Meisenheimer intermediate formed during the SNAr reaction.[2] When the nucleophile attacks the C4 position, the negative charge of the intermediate can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring through resonance, leading to a more stable intermediate and a faster reaction rate.[2][3]

Q2: What are the most common solvents for nucleophilic substitution on this compound, and how do they affect the reaction?

A2: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used.[1] These solvents are effective at solvating the nucleophile and the intermediate, which helps to accelerate the reaction. In some cases, an alcohol can be used as both the nucleophile and the solvent. Water has also been shown to be an effective solvent for certain amination reactions under acidic conditions.[4][5]

Q3: How do I choose the right base for my reaction?

A3: The choice of base depends on the nucleophile.

  • For amine nucleophiles: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the HCl formed during the reaction without competing with the amine nucleophile.[1]

  • For alcohol and thiol nucleophiles: A stronger base is typically required to deprotonate the nucleophile and form the more reactive alkoxide or thiolate. Common choices include sodium hydride (NaH), sodium hydroxide (NaOH), or sodium metal.

Q4: Can substituents on the pyrimidine ring affect the reaction outcome?

A4: Yes, substituents can significantly impact both the reactivity and regioselectivity of the reaction. Electron-withdrawing groups (EWGs) on the pyrimidine ring generally increase the rate of nucleophilic aromatic substitution by further stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) can decrease the reaction rate. The position of these substituents can also direct the nucleophilic attack to a specific position in di-substituted pyrimidines.[1][2]

Q5: Is it possible to achieve mono-substitution on di-chloropyrimidines?

A5: Yes, achieving mono-substitution on substrates like 2,4-dichloropyrimidine is possible. Key strategies to favor mono-substitution include using a stoichiometric amount of the nucleophile, lowering the reaction temperature, and in some cases, choosing a less reactive nucleophile.[1]

Data Presentation

The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound derivatives with various nucleophiles.

Table 1: Amination of this compound Derivatives

EntryThis compound DerivativeAmine NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1This compoundPrimary/Secondary AmineTHFTEA/DIPEA25-802-12Varies
2This compoundPrimary/Secondary AmineDMFTEA/DIPEA80-1202-24Varies
3This compoundPrimary/Secondary AmineEthanolDIPEAMicrowave0.25-1Varies
44-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineWaterHCl (0.1 equiv)6022Good

Data compiled from generalized protocols. Specific yields are highly dependent on the substrates.[1][5]

Table 2: Alkoxylation and Thiolation of this compound Derivatives

EntryThis compound DerivativeNucleophileSolventBaseTemperature (°C)TimeYield (%)
14-Chloropyridine hydrochlorideC5-C18 AlcoholsDMSONaOH80Overnight75-80
24,6-Dichloro-2-(methylthio)pyrimidineBenzyl alcoholN/ABenzyloxideN/AN/A86
3This compoundThiolTHF/DMFNaH/NaOH25-801-12Varies

Data is illustrative and specific conditions may vary.

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the this compound derivative (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[1]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C).[1]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: General Procedure for Alkoxylation of this compound

  • Alkoxide Generation: In a dry flask under an inert atmosphere, carefully add the base (e.g., NaH, Na, 1.1 eq.) to the alcohol (which can also serve as the solvent). If using a different solvent, dissolve the alcohol (1.1 eq.) in the solvent before adding the base.

  • Substrate Addition: Add the this compound derivative (1.0 eq.) to the alkoxide solution.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Protocol 3: General Procedure for Thiolation of this compound

  • Thiolate Preparation: Prepare the thiolate by dissolving the thiol (1.1 eq.) in a solution of the base (e.g., NaH, NaOH, 1.1 eq.) in the chosen solvent at room temperature.

  • Substrate Addition: Add the this compound derivative (1.0 eq.) to the thiolate solution.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product.

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrimidine This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer Attack at C4 nucleophile Nucleophile (Nu⁻) product 4-Substituted Pyrimidine meisenheimer->product Elimination leaving_group Chloride (Cl⁻)

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_purity Purity Optimization start Start Experiment check_yield Low or No Yield? start->check_yield increase_temp Increase Temperature check_yield->increase_temp Yes side_products Side Products Observed? check_yield->side_products No change_solvent Use Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent stronger_base Use Stronger/Appropriate Base change_solvent->stronger_base stronger_nu Increase Nucleophilicity stronger_base->stronger_nu stronger_nu->check_yield control_stoich Control Stoichiometry side_products->control_stoich Yes end_point Successful Reaction side_products->end_point No lower_temp Lower Temperature control_stoich->lower_temp anhydrous Ensure Anhydrous Conditions lower_temp->anhydrous milder_base Use Milder Base anhydrous->milder_base milder_base->side_products

Caption: Troubleshooting workflow for optimizing nucleophilic substitution reactions.

References

How to avoid N-oxide formation in 4-Chloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the unintentional formation of N-oxides during reactions involving 4-chloropyrimidine.

Troubleshooting Guide: Unwanted N-Oxide Formation

Unexpected N-oxide formation can be a frustrating side reaction. This guide provides potential causes and solutions to help you minimize or eliminate this impurity.

Observation Potential Cause Suggested Solution
Formation of a more polar byproduct, consistent with an N-oxide, detected by TLC or LC-MS.Atmospheric Oxidation: The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, particularly under prolonged reaction times or when exposed to air (oxygen).- Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] - Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Increased N-oxide formation when using certain solvents or upon addition of specific reagents.Oxidizing Reagents or Impurities: The reaction mixture may contain unintentional oxidizing agents. For example, some grades of solvents might contain peroxide impurities. Certain reagents, even if not explicitly oxidants, might promote oxidation under the reaction conditions.- Use High-Purity Reagents: Ensure all starting materials, reagents, and solvents are of high purity and free from oxidizing impurities. - Solvent Choice: Select solvents less prone to forming peroxides. Ethereal solvents, for instance, should be freshly distilled or tested for peroxides.
N-oxide formation is more prevalent at elevated temperatures.Thermally Induced Oxidation: Higher temperatures can accelerate the rate of oxidation reactions.- Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for the desired transformation to proceed at a reasonable rate.
The reaction involves reagents that can act as oxygen sources.In Situ Oxidant Formation: While not common in standard nucleophilic substitution reactions, certain combinations of reagents could potentially generate reactive oxygen species.- Reagent Scrutiny: Carefully review all reagents and their potential interactions. If possible, substitute any component that might have oxidizing potential.

Frequently Asked Questions (FAQs)

Q1: What is N-oxide formation and why does it occur with this compound?

A1: N-oxide formation is the oxidation of a nitrogen atom in a heterocyclic ring, such as the pyrimidine ring in this compound, to form an N-oxide functional group. The lone pair of electrons on the nitrogen atom attacks an oxygen source. While often a deliberate synthetic step using oxidizing agents like peroxy acids, it can occur as an unwanted side reaction if oxidizing conditions are inadvertently present. The electron-deficient nature of the pyrimidine ring can, under certain circumstances, make the nitrogen atoms susceptible to oxidation.

Q2: How can I confirm that the unexpected byproduct is indeed the N-oxide?

A2: You can use several analytical techniques to identify the N-oxide. Mass spectrometry (MS) will show a molecular ion peak that is 16 atomic mass units (amu) higher than your expected product, corresponding to the addition of an oxygen atom. 1H and 13C NMR spectroscopy can also be informative, as the introduction of the N-oxide group will cause shifts in the signals of the protons and carbons on the pyrimidine ring.

Q3: Can I remove the N-oxide if it has already formed?

A3: Yes, if N-oxide formation cannot be completely avoided, it can often be reversed through a deoxygenation reaction. Common methods for the reduction of N-oxides back to the parent heterocycle include treatment with reagents like phosphorus trichloride (PCl₃), triphenylphosphine (PPh₃), or catalytic hydrogenation.[2] Visible light-mediated photoredox catalysis has also been shown to be effective for the deoxygenation of N-heterocyclic N-oxides.[2]

Q4: Does the choice of base in a nucleophilic aromatic substitution (SNAr) reaction influence N-oxide formation?

A4: While the primary role of the base in an SNAr reaction is to neutralize the acid generated, the choice of base could indirectly influence side reactions. Highly reactive or unhindered bases might interact with other components in the reaction mixture in unintended ways. However, direct evidence linking common bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to N-oxide formation is not well-documented. The focus should primarily be on excluding oxygen and other oxidizing agents.

Q5: Are there any specific solvents that are known to promote N-oxide formation?

A5: Solvents that can readily form peroxides upon storage, such as tetrahydrofuran (THF) and diethyl ether, could potentially introduce an oxidizing agent into your reaction. It is best practice to use freshly distilled or peroxide-free grades of such solvents. Polar protic solvents like water and alcohols can stabilize N-oxides due to their hygroscopic nature and ability to form hydrogen bonds.[3] While this doesn't necessarily promote their formation, it could contribute to their stability if they are formed.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on this compound under an Inert Atmosphere

This protocol describes a general method for the reaction of this compound with an amine nucleophile, incorporating measures to prevent N-oxide formation.

Materials:

  • This compound derivative

  • Amine nucleophile

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or THF)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (e.g., oven-dried flasks, condenser, septa)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon.

  • To the flask, add the this compound (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and the anhydrous, degassed solvent.

  • Add the non-nucleophilic base (1.5-2.0 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting N-Oxide Formation

G Troubleshooting N-Oxide Formation start N-Oxide Formation Observed check_atmosphere Is the reaction run under an inert atmosphere? start->check_atmosphere use_inert Implement inert atmosphere (N2 or Ar) check_atmosphere->use_inert No check_solvents Are solvents degassed and peroxide-free? check_atmosphere->check_solvents Yes use_inert->check_solvents degas_solvents Use degassed, high-purity solvents check_solvents->degas_solvents No check_temp Is the reaction temperature optimized? check_solvents->check_temp Yes degas_solvents->check_temp lower_temp Lower reaction temperature check_temp->lower_temp No remedial Consider post-reaction deoxygenation check_temp->remedial Yes lower_temp->remedial

Caption: A decision tree for troubleshooting and mitigating N-oxide formation.

Reaction Pathway: Desired vs. Side Reaction

G Desired SNAr vs. Unwanted N-Oxidation reactant This compound product Desired Substituted Pyrimidine reactant->product Desired SNAr Pathway (Inert Conditions) side_product Pyrimidine N-Oxide reactant->side_product Unwanted Oxidation Pathway nucleophile Nucleophile (e.g., R-NH2) nucleophile->product oxidant [O] (e.g., atmospheric O2) oxidant->side_product

Caption: Competing pathways for this compound reactions.

References

Technical Support Center: Managing Exothermic Reactions with 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 4-chloropyrimidine. The following information is designed to help you anticipate, control, and troubleshoot potential thermal hazards during your experiments, ensuring both safety and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions involving this compound?

A1: The primary hazard is a thermal runaway, which can occur when the heat generated by the reaction exceeds the rate of heat removal.[1] Nucleophilic aromatic substitution (SNAr) reactions, a common application of this compound, are often exothermic.[2][3] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing the boiling of solvents, over-pressurization of the reactor, and in worst-case scenarios, vessel failure.[1][4]

Q2: How does reaction scale-up impact the thermal risk of this compound reactions?

A2: Scaling up a reaction significantly increases the risk of a thermal runaway. This is because the heat generated is proportional to the volume of the reaction mixture, while the heat removal capacity is dependent on the surface area of the reactor. As the reactor size increases, the surface-area-to-volume ratio decreases, making cooling less efficient.[1][5] A reaction that is easily managed on a laboratory scale can become hazardous at a larger scale if the cooling capacity is not adequately addressed.[1]

Q3: What initial steps should be taken to assess the thermal risk of a new reaction with this compound?

A3: A thorough risk assessment is crucial before performing any new reaction on a significant scale.[6][7] This should include:

  • Literature Review: Search for any published thermal safety data on similar reactions.

  • Calorimetry: Whenever possible, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1, or Adiabatic Dewar Calorimetry) to determine the heat of reaction, adiabatic temperature rise, and heat generation rate.[8][9]

  • Thermal Stability Screening: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of reactants, products, and the reaction mixture.[8]

Q4: What are the key control measures for managing an exothermic reaction with this compound?

A4: Effective control strategies include:

  • Semi-Batch or Continuous Dosing: Instead of adding all reactants at once, add the limiting reagent in a controlled manner (semi-batch).[1][5] This allows the reaction rate, and thus heat generation, to be controlled by the addition rate. Flow chemistry offers even more precise temperature control.

  • Adequate Cooling: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction. This may involve using a larger cooling jacket, internal cooling coils, or an external heat exchanger.

  • Proper Agitation: Good mixing is essential to ensure uniform temperature distribution and prevent the formation of localized "hot spots."[1]

  • Dilution: Using an appropriate amount of an inert solvent can help to absorb the heat of reaction and moderate the temperature increase.

Troubleshooting Guide

Issue Potential Causes Immediate Actions & Solutions
Sudden, Unexpected Temperature Spike 1. Reagent addition is too fast.[1] 2. Cooling system malfunction. 3. Failure of agitation.[1] 4. Incorrect reactant concentration.Immediate Actions: 1. Stop all reagent feeds immediately.[1] 2. Maximize cooling to the reactor.[1] Solutions: • Review and reduce the reagent addition rate. • Verify the functionality of the cooling system (pumps, valves, coolant temperature). • Check that the agitator is functioning correctly. If it has failed, prepare for emergency shutdown as heat transfer will be severely compromised.[1]
Reaction Temperature Not Increasing (Stalling) 1. The reaction has not reached its activation temperature. 2. Catalyst inactivity. 3. Dangerous accumulation of unreacted reagents. [1]Immediate Actions: 1. STOP reagent addition immediately. Do not add more reagent to a stalled reaction.[1] Solutions: • Slowly and carefully increase the temperature to the recommended initiation temperature. • If the reaction does not start, consider that the catalyst may be inactive. • Extreme caution is required. If the reaction suddenly initiates with a large amount of unreacted material, a violent thermal runaway can occur.[1]
Reactor Pressure Rising Above Set Limits 1. Excessive gas evolution.[1] 2. Boiling of solvent or reactants.[1] 3. Approaching a thermal runaway.[1] 4. Blocked vent or relief valve.Immediate Actions: 1. Stop all reagent and heat feeds. 2. Apply maximum cooling.[1] 3. Prepare for emergency pressure relief. Solutions: • Cross-reference the pressure increase with the temperature reading. If both are rising rapidly, a runaway is likely imminent; initiate emergency procedures. • Ensure all emergency relief systems are correctly sized and maintained.
Product Degradation or By-product Formation 1. Reaction temperature is too high. 2. "Hot spots" due to poor mixing. 3. Product is unstable to work-up conditions (e.g., acidic or basic quench).[10]Solutions: • Optimize the reaction temperature. • Improve agitation. • Test the stability of the product under the planned work-up conditions on a small scale before processing the entire batch.[10]

Quantitative Data

Compound State Standard Molar Enthalpy of Formation (ΔfH_m^\circ) at 298.15 K (kJ/mol)
2-ChloropyrimidineCrystalline4.9 ± 2.6[11]
2,4-DichloropyrimidineCrystalline-30.3 ± 2.4[11]
4,6-DichloropyrimidineCrystalline-29.5 ± 2.2[11]
2,4,6-TrichloropyrimidineLiquid-37.5 ± 2.9[11]
2,4,5,6-TetrachloropyrimidineCrystalline-43.8 ± 3.4[11]

Experimental Protocols

The following are general protocols for common reactions involving chloropyrimidines, which are often exothermic. It is critical to perform a thorough risk assessment before implementing these procedures.

General Protocol for Amination of this compound (SNAr)

This protocol describes the nucleophilic aromatic substitution reaction of a this compound derivative with an amine.

Reaction Setup:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the this compound derivative (1.0 equivalent).[12]

  • Add the chosen solvent (e.g., an alcohol, DMF, or water).[13][14]

  • Add the amine nucleophile (1.0-1.5 equivalents).

  • If required, add a base (e.g., triethylamine, DIPEA) or a catalytic amount of acid (e.g., HCl).[12][15]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 60-120 °C).[13]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

Work-up:

  • If the reaction was performed in an organic solvent, it may be concentrated under reduced pressure.

  • The residue is typically partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any remaining acid and remove salts.[12][13]

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product as necessary (e.g., by column chromatography or recrystallization).[13]

Visualizations

Experimental_Workflow_SNAr start Start setup Combine this compound, Amine, Solvent, and Base/Acid start->setup heat Heat Reaction Mixture (e.g., 60-120 °C) setup->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Cool to RT and Perform Aqueous Work-up complete->workup Yes purify Purify Product workup->purify end End purify->end

Caption: General experimental workflow for SNAr amination.

Exotherm_Management_Decision_Tree start New Reaction with This compound risk_assessment Perform Thermal Risk Assessment (Calorimetry, DSC) start->risk_assessment low_risk Low Exotherm Potential risk_assessment->low_risk Low Risk high_risk High Exotherm Potential risk_assessment->high_risk High Risk standard_protocol Proceed with Standard Protocol (Batch Addition) low_risk->standard_protocol control_measures Implement Enhanced Control Measures high_risk->control_measures dosing Controlled Reagent Dosing (Semi-Batch or Flow) control_measures->dosing cooling Ensure Adequate Cooling Capacity dosing->cooling monitoring Implement In-Process Monitoring (Temperature, Pressure) cooling->monitoring emergency_plan Establish Emergency Shutdown and Quench Plan monitoring->emergency_plan proceed Proceed with Caution emergency_plan->proceed

Caption: Decision tree for managing exothermic reaction risk.

Caption: Simplified overview of pyrimidine metabolism pathways.[16][17][18][19]

References

Technical Support Center: Purification of 4-Chloropyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted 4-chloropyrimidine from product mixtures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound include aqueous workup (extraction), chromatography, crystallization, and distillation. The choice of method depends on the properties of your desired product, such as its solubility, polarity, and stability. For many applications, a simple aqueous workup is sufficient.[1][2]

Q2: How does an aqueous workup help remove this compound?

A2: An aqueous workup, or extraction, separates compounds based on their differential solubility in two immiscible liquids, typically an organic solvent and water.[3] this compound, being a moderately polar molecule, can be partitioned between an organic layer and an aqueous layer. Often, the reaction mixture is diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed with water or a brine solution.[3][4] The unreacted this compound and other water-soluble byproducts will move into the aqueous layer, which is then discarded, leaving the desired product in the organic layer.

Q3: When should I consider using chromatography?

A3: Column chromatography is a highly effective method for separating compounds with similar polarities.[5] You should consider using chromatography when simpler methods like extraction or crystallization fail to provide your product with the desired purity. It is particularly useful for removing trace amounts of this compound or separating it from byproducts that have similar solubility to your target compound.[2]

Q4: Can I use a scavenger resin or quenching agent to remove this compound?

A4: Yes, using a scavenger is a viable strategy. This compound is an electrophile and will react with nucleophilic scavengers. The resulting adduct is designed to be easily removed. For instance, reacting the mixture with a nucleophile that imparts water solubility to the adduct allows for its removal via a simple aqueous wash.[6] Alternatively, polymer-bound scavengers can be used, which can be removed by simple filtration.

Q5: Is this compound acidic or basic? How does this affect purification?

A5: this compound is a heterocyclic compound containing nitrogen atoms, which can act as weak bases. This property can be exploited during purification. Washing the organic layer with a dilute acidic solution (e.g., 1-5% aq. HCl) can protonate the pyrimidine ring, increasing its solubility in the aqueous layer and facilitating its removal.[7] This method is only suitable if your target product is stable under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Q: I performed an aqueous extraction, but my product is still contaminated with this compound. What can I do?

A: If a single wash was insufficient, you can perform multiple washes with water or brine.[6] For more stubborn cases, consider washing the organic layer with a dilute acid solution (e.g., 1M HCl), provided your product is acid-stable. This will protonate the basic nitrogen atoms on the pyrimidine ring, making it significantly more water-soluble.[7] Another effective technique is to wash the organic layer with a 10% aqueous copper sulfate solution; the copper complexes with the nitrogen heterocycle, pulling it into the aqueous phase.[3][7]

Troubleshooting Workflow for Persistent Contamination

G start Contamination Detected (e.g., by TLC, LC-MS) check_stability Is the product stable to acid? start->check_stability acid_wash Wash organic layer with dilute aq. HCl (1-2 M). check_stability->acid_wash  Yes cu_wash Wash organic layer with 10% aq. CuSO4 solution. check_stability->cu_wash  No / Unknown chromatography Purify via column chromatography. acid_wash->chromatography Contamination still present end_success Product is Pure acid_wash->end_success Purity is satisfactory cu_wash->chromatography Contamination still present cu_wash->end_success Purity is satisfactory chromatography->end_success

Caption: Decision tree for removing persistent this compound.

Q: An emulsion formed during my aqueous workup. How can I resolve it?

A: Emulsions are common when dealing with complex mixtures or certain solvents. To break an emulsion, try the following:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help force the separation of layers.

  • Filter: Pass the entire mixture through a pad of Celite or glass wool.

  • Change Solvent: Add a small amount of a different organic solvent with different properties (e.g., if you are using ethyl acetate, add some hexane).

  • Patience: Allow the mixture to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.

Q: My reaction was performed in a high-boiling polar solvent like DMF or DMSO. How do I remove it along with the unreacted this compound?

A: Removing solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) requires a specific workup procedure. Dilute the reaction mixture with a large volume of water (a general rule of thumb is to use at least 5-10 volumes of water for every volume of DMF/DMSO).[3] This will cause your organic product to precipitate if it is non-polar, or you can then extract the diluted aqueous mixture multiple times with a non-polar organic solvent like diethyl ether or ethyl acetate.[3] The DMF/DMSO and unreacted this compound will preferentially remain in the large volume of water.

Data Presentation: Comparison of Purification Methods

MethodPrincipleBest ForAdvantagesDisadvantages
Aqueous Workup Differential solubility between aqueous and organic phases.[3]Removing polar impurities and excess reagents from less polar products.Fast, inexpensive, and scalable.[1]May not remove impurities with similar polarity to the product; risk of emulsion formation.[3]
Acid Wash Protonation of basic impurities to increase their aqueous solubility.[7]Removing basic impurities like this compound.More effective than a simple water wash for basic compounds.Product must be stable in acidic conditions.
Crystallization Difference in solubility of the product and impurities in a given solvent at different temperatures.[8]Purifying solid products on a large scale.[2]Can yield very high purity material; scalable.Requires finding a suitable solvent system; some product loss is inevitable.
Chromatography Differential partitioning of components between a stationary and a mobile phase.Separating complex mixtures or compounds with very similar properties.High resolution and separation efficiency.Can be slow, expensive (solvents, silica), and difficult to scale up.[2]
Distillation Separation based on differences in boiling points.[1][8]Purifying volatile liquid products or removing volatile impurities.Effective for thermally stable, volatile compounds.Not suitable for non-volatile or thermally sensitive compounds.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol outlines a general procedure for removing this compound using liquid-liquid extraction.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Dilution: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Use a volume that is 3-5 times the initial reaction volume.

  • Initial Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.

  • Layer Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Aqueous Removal: Drain the lower (aqueous) layer. If using a solvent less dense than water (like ethyl acetate), the aqueous layer is on the bottom. If using a solvent denser than water (like dichloromethane), the aqueous layer is on the top.

  • Repeat Washes: Repeat the wash process (steps 3-5) two more times with water, and then once with brine to help remove dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product.[3]

General Purification Workflow

G cluster_reaction Reaction cluster_workup Primary Purification cluster_analysis Analysis cluster_final Final Purification reaction Completed Reaction Mixture (Product + Unreacted 4-CP) workup Aqueous Workup / Extraction reaction->workup dry_concentrate Dry & Concentrate Organic Layer workup->dry_concentrate analysis Check Purity (TLC, LC-MS, NMR) dry_concentrate->analysis decision Is Purity Sufficient? analysis->decision chromatography Column Chromatography decision->chromatography  No (Liquid/Oil) crystallization Crystallization decision->crystallization  No (Solid) final_product Pure Product decision->final_product  Yes chromatography->final_product crystallization->final_product

Caption: General workflow for reaction workup and purification.

Protocol 2: Purification by Column Chromatography

This method is for when extraction is insufficient to achieve the desired purity.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel (typically 2-3 times the mass of the crude product), and then remove the solvent by rotary evaporation until a fine, dry powder is obtained.

  • Column Packing: Prepare a glass chromatography column by packing it with silica gel in a suitable non-polar solvent system (e.g., hexane/ethyl acetate). The solvent system should be chosen based on TLC analysis, aiming for a retention factor (Rf) of ~0.3 for the desired product.

  • Loading: Carefully add the silica-adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Monitoring: Monitor the fractions being collected by TLC to determine which ones contain the pure product.

  • Combination and Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

Protocol 3: Purification by Crystallization

This protocol is suitable for solid products.

  • Solvent Selection: Find a suitable solvent or solvent pair. An ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

References

Strategies to minimize byproduct formation with 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloropyrimidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in reactions involving this compound, and how can it be minimized?

A1: The most frequent byproduct is the corresponding 4-hydroxypyrimidine, which results from the hydrolysis of the carbon-chlorine bond.[1] The C-Cl bond on the electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack by water or hydroxide ions.[1]

To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents are thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Control Temperature: Highly acidic or basic conditions, especially at elevated temperatures, accelerate hydrolysis.[1] If possible, run reactions at lower temperatures, even if it requires longer reaction times.

  • Careful Work-up: When quenching the reaction, do so at a low temperature and process the mixture promptly to minimize contact time with the aqueous phase.

Q2: I am observing a side-product corresponding to the addition of my alcohol solvent. What is this and how can I prevent it?

A2: This byproduct is formed through solvolysis, where the alcohol solvent acts as a nucleophile, displacing the chloride. This is particularly common when using a base, which can deprotonate the alcohol to form a more potent alkoxide nucleophile.[2]

Strategies to prevent solvolysis include:

  • Solvent Selection: Switch to a polar aprotic solvent that does not participate in the reaction, such as DMF, DMSO, or THF.[3]

  • Temperature Control: Lowering the reaction temperature can reduce the rate of solvolysis.

  • Base Selection: Use a non-nucleophilic base, such as DIPEA or triethylamine, if your primary nucleophile does not require a stronger base for deprotonation.[3]

Q3: My reaction with a di-substituted chloropyrimidine (e.g., 2,4-dichloropyrimidine) is yielding a mixture of isomers. How can I improve regioselectivity?

A3: Regioselectivity in di-substituted pyrimidines is a known challenge. For nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine, the attack generally occurs preferentially at the C4 position because the resulting Meisenheimer intermediate is better stabilized by both ring nitrogens.[4][5] However, this selectivity can be influenced by several factors:

  • Nucleophile Choice: While most amines favor C4, some nucleophiles can alter the selectivity. For instance, tertiary amines have been shown to favor C2 substitution on certain 5-substituted 2,4-dichloropyrimidines.[6][7]

  • Substituent Effects: Electron-withdrawing groups at the C5 position typically enhance reactivity and selectivity at the C4 position.[3][5] Conversely, electron-donating groups at C5 or C6 can direct attack towards the C2 position.[3]

  • Reaction Conditions: Factors like solvent, temperature, and the use of catalysts can shift the isomeric ratio. For palladium-catalyzed cross-coupling reactions, regioselectivity can be more complex and is highly dependent on the choice of ligand and catalyst system.[4]

Q4: What are the primary causes of low to no product yield in SNAr reactions with this compound?

A4: Low product yield can stem from several issues related to reactants and conditions:

  • Weak Nucleophile: The attacking species may not be nucleophilic enough to react efficiently. For example, an alcohol is a much weaker nucleophile than its corresponding alkoxide.[3]

  • Insufficient Activation: The pyrimidine ring may not be sufficiently electron-deficient if it possesses strong electron-donating groups.[3]

  • Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider gradually increasing the temperature or using microwave irradiation.[3]

  • Poor Leaving Group: While chlorine is a good leaving group in this context, fluorine is generally better for SNAr reactions (reactivity order: F > Cl > Br > I).[3]

  • Inappropriate Solvent: The use of non-polar solvents can hinder the reaction. Polar aprotic solvents (DMF, DMSO) are generally preferred as they solvate the nucleophile effectively.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Formation of Hydroxylated or Alkoxylated Byproducts
Possible Cause Recommended Solution
Presence of water in reagents or solvent. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Reaction run open to the atmosphere. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.[1]
Alcohol solvent acting as a nucleophile (solvolysis). Switch to a polar aprotic solvent like DMF, DMSO, or THF.[3]
Base deprotonating the alcohol solvent. If an alcohol solvent is necessary, consider running the reaction without a base if possible, or use a weaker, non-nucleophilic base.
High reaction temperature. Lower the reaction temperature and extend the reaction time. Monitor for degradation using HPLC.[1]
Issue 2: Low Yield and Incomplete Conversion
Possible Cause Recommended Solution
Nucleophile is too weak. If using an alcohol or thiol, convert it to the more nucleophilic alkoxide or thiolate first by using a suitable base.[3]
Reaction temperature is too low. Gradually increase the reaction temperature. Microwave irradiation can also be effective at reducing reaction times and improving yields.[3]
Base is unsuitable or not strong enough. For amine nucleophiles, a non-nucleophilic organic base like DIPEA or TEA is often sufficient.[3] For alcohols or thiols, a stronger base like NaH or K₂CO₃ may be required.
Poor solubility of reactants. Choose a solvent that effectively dissolves all reactants at the reaction temperature.
Issue 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Residual phosphorus oxychloride (POCl₃) from a chlorination step. Carefully quench the reaction mixture on crushed ice to hydrolyze POCl₃ to phosphoric acid, then neutralize. Alternatively, remove excess POCl₃ by distillation under reduced pressure.[8][9]
Formation of flocculent, slimy byproducts. These can complicate extraction. A patent suggests an alternative workup involving extraction with an organic solvent before quenching with water to avoid this.[9][10]
Product "oiling out" during recrystallization. This occurs when the compound's melting point is below the solution's temperature. Use a larger solvent volume, allow the solution to cool more slowly, or select a different solvent system (e.g., heptane/ethyl acetate).[8]
Low recovery after recrystallization. Avoid using excessive solvent. You can concentrate the mother liquor to recover more product. Ensure the solution doesn't cool too quickly during hot filtration.[8]

Data Presentation

Table 1: Effect of HCl Catalyst on Amination vs. Solvolysis

This table summarizes the effect of acid concentration on the reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and aniline in ethanol, highlighting the trade-off between reaction rate and the formation of the solvolysis byproduct.

HCl (Equivalents)Conversion after 1h (%)Product (Amination) after 6h (mol%)Byproduct (Solvolysis) after 6h (mol%)
0110<1
0.129895
1.0707028
5.0851585
Data adapted from a study on a related pyrrolopyrimidine system, illustrating a common principle.[11][12]
Table 2: Comparison of Purification Methods for 4,6-Dichloropyrimidine
Purification Method Starting Purity Final Purity Yield Reference
Extraction with DichloromethaneN/A95.7%98.6%[10]
Distillation & RecrystallizationN/A>99%51.3%[8]
Precipitation & WashingN/A98.6%>80%[8]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical reaction of a this compound derivative with a primary or secondary amine.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the this compound derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.1–1.5 equiv.) followed by a base (e.g., DIPEA, 1.5–2.0 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) and stir for 2–24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alcohol

This protocol details the reaction with an alcohol to form a 4-alkoxypyrimidine.

  • Alkoxide Generation: In a dry, inert-atmosphere flask, add the alcohol (can be used as the solvent) or dissolve the alcohol (1.1 equiv.) in another anhydrous solvent. Carefully add a base (1.1 equiv., e.g., NaH, K₂CO₃) to generate the alkoxide in situ.

  • Addition of Substrate: Add the this compound derivative (1.0 equiv.) to the alkoxide solution.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) for 1–24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction (e.g., with water or saturated aqueous NH₄Cl). Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Visualizations

SNAr_Workflow General Workflow for SNAr Reactions start Start setup Prepare Reactants (this compound, Nucleophile, Solvent, Base) start->setup reaction Heat & Stir (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purify Dry, Concentrate & Purify (e.g., Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for nucleophilic substitution.

Caption: The two-step addition-elimination mechanism of SNAr.

Troubleshooting_Flowchart Troubleshooting Byproduct Formation & Low Yield start Problem Observed: High Impurity / Low Yield impurity_check What is the main impurity? start->impurity_check Impurity Issue yield_check Is starting material consumed? start->yield_check Low Yield Issue hydrolysis Hydroxylated Byproduct (from H₂O) impurity_check->hydrolysis Mass = M+1-Cl+OH solvolysis Solvent Adduct (from ROH solvent) impurity_check->solvolysis Mass = M+1-Cl+OR other Other Impurities impurity_check->other solution_hydrolysis Solution: • Use Anhydrous Conditions • Run under Inert Gas (N₂/Ar) hydrolysis->solution_hydrolysis solution_solvolysis Solution: • Switch to Aprotic Solvent (DMF, DMSO) • Lower Reaction Temperature solvolysis->solution_solvolysis solution_other Action: • Check Reactant Purity • Optimize Purification Method other->solution_other no_reaction No / Slow Reaction yield_check->no_reaction No decomposition Yes, but low product mass yield_check->decomposition Yes solution_no_reaction Solution: • Increase Temperature / Use Microwave • Use Stronger Nucleophile/Base no_reaction->solution_no_reaction solution_decomposition Solution: • Lower Reaction Temperature • Check for Product Instability • Optimize Work-up/Purification decomposition->solution_decomposition

Caption: A logical guide for troubleshooting common experimental issues.

References

Validation & Comparative

4-Chloropyrimidine vs. 4-Bromopyrimidine: A Comparative Guide to Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the selection of the halide on the pyrimidine core can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of 4-chloropyrimidine and 4-bromopyrimidine in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed protocols.

The fundamental principle governing the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The reactivity trend generally follows the order: I > Br > Cl.[1][2] This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond. A weaker bond, such as a C-Br bond compared to a C-Cl bond, will undergo this oxidative addition more readily, leading to faster reaction rates and often allowing for milder reaction conditions. Consequently, 4-bromopyrimidine is generally more reactive than this compound.

While 4-bromopyrimidine's higher reactivity can be advantageous, recent advancements in catalyst systems, particularly the development of sophisticated phosphine ligands, have made the more cost-effective and readily available this compound a viable substrate for many cross-coupling reactions.[3]

Quantitative Reactivity Comparison

The following tables summarize the performance of this compound and 4-bromopyrimidine in key cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is compiled from various sources and may involve reactions on closely related substituted pyrimidine systems where the reactivity at the 4-position is comparable.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. As expected, 4-bromopyrimidine generally provides higher yields under milder conditions compared to this compound. However, with optimized catalyst systems and microwave assistance, high yields can be achieved with this compound.[4]

HalopyrimidineCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromopyrimidine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~70-80¹
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[4]
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[4]

¹Estimated yield based on similar bromopyrimidine systems.

Heck Reaction

The Heck reaction couples the halopyrimidine with an alkene. Data for the direct comparison of 4-chloro- and 4-bromopyrimidine is limited. However, the general reactivity trend suggests that 4-bromopyrimidine will react more efficiently. High temperatures are often required for the less reactive chloro-substrates.

HalopyrimidineAlkeneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromopyrimidine StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10016High¹
This compound StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF14024Moderate¹
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to other cross-coupling reactions, 4-bromopyrimidine is expected to be more reactive than this compound, allowing for the use of milder conditions. The choice of a bulky, electron-rich phosphine ligand is often crucial for the successful amination of less reactive chloro-heterocycles.[5]

HalopyrimidineAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromopyrimidine AnilinePd₂(dba)₃ / BINAPNaOtBuToluene808High¹
This compound AnilinePd(OAc)₂ / XPhosK₃PO₄t-BuOH11012Moderate-High¹

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving 4-halopyrimidines. These protocols serve as a starting point and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 4-Halopyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a dry reaction vessel, add the 4-halopyrimidine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

General Protocol for Heck Reaction

Materials:

  • 4-Halopyrimidine (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Anhydrous solvent (e.g., DMF or Acetonitrile, 5 mL)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-halopyrimidine, palladium catalyst, and ligand.

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[7]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 4-Halopyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base.

  • Add the 4-halopyrimidine and the amine, followed by the solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

Reaction Mechanisms and Workflow

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, along with a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide [Pyr-Pd(II)L₂(X)] pd0->pd2_halide Oxidative Addition (Pyr-X) pd2_aryl [Pyr-Pd(II)L₂(Ar)] pd2_halide->pd2_aryl Transmetalation (Ar-B(OR)₂) product Pyr-Ar pd2_aryl->product Reductive Elimination product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide [Pyr-Pd(II)L₂(X)] pd0->pd2_halide Oxidative Addition (Pyr-X) pd2_alkene Alkene Coordination pd2_halide->pd2_alkene insertion Migratory Insertion pd2_alkene->insertion beta_elim β-Hydride Elimination insertion->beta_elim beta_elim->pd0 Reductive Elimination + Base product Pyr-Alkene beta_elim->product

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide [Pyr-Pd(II)L₂(X)] pd0->pd2_halide Oxidative Addition (Pyr-X) pd2_amido [Pyr-Pd(II)L₂(NR₂)] pd2_halide->pd2_amido Amine Coordination & Deprotonation (HNR₂) product Pyr-NR₂ pd2_amido->product Reductive Elimination product->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Solvent Addition inert->solvent reaction Heating & Stirring solvent->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for cross-coupling reactions.

References

A Comparative Guide to 2-Chloropyrimidine and 4-Chloropyrimidine in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, pyrimidine scaffolds are of paramount importance. The functionalization of these heterocycles via nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategy. A frequent choice faced by chemists is the selection between isomeric starting materials, with 2-chloropyrimidine and 4-chloropyrimidine being two of the most common. This guide provides an objective comparison of their performance in SNAr reactions, supported by available experimental data, to inform rational synthetic design.

General Reactivity Trends: The Primacy of the 4-Position

A consistent trend observed in the literature is the greater reactivity of this compound compared to its 2-chloro isomer in SNAr reactions.[1] This phenomenon is primarily attributed to the electronic structure of the pyrimidine ring and the stability of the reaction intermediate.

The SNAr mechanism proceeds through a two-step addition-elimination pathway involving the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is a critical determinant of the reaction rate. In the case of this compound, the negative charge can be effectively delocalized onto both electronegative nitrogen atoms of the pyrimidine ring through resonance.[1] This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction. For 2-chloropyrimidine, the negative charge in the Meisenheimer complex is also delocalized, but to a lesser extent, primarily involving only one of the ring nitrogen atoms in the most significant resonance structures.

Frontier molecular orbital (FMO) theory further supports this observation. The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring has a larger coefficient at the C4 position compared to the C2 position, rendering the C4 position more electrophilic and, consequently, more susceptible to nucleophilic attack.[1]

Quantitative Data Presentation

While direct, side-by-side kinetic studies comparing the reactivity of 2-chloropyrimidine and this compound under identical conditions are not abundant in the literature, a compilation of data from various sources allows for a comparative analysis.[1] The following tables summarize yields for SNAr reactions with various amine nucleophiles. It is important to note that the reaction conditions are not always identical, which may influence the outcomes.

Table 1: Amination of 2-Chloropyrimidine

The following data showcases the yields of 2-aminopyrimidines from the reaction of 2-chloropyrimidine with various amines in water using potassium fluoride (KF) as a base at 100 °C over 17 hours.

NucleophileProductYield (%)
Morpholine2-(Morpholin-4-yl)pyrimidine84
Piperidine2-(Piperidin-1-yl)pyrimidine93
AnilineN-Phenylpyrimidin-2-amine-
p-AnisidineN-(4-Methoxyphenyl)pyrimidin-2-amine86
Pyrrolidine2-(Pyrrolidin-1-yl)pyrimidine77
CyclohexylamineN-Cyclohexylpyrimidin-2-amine85

Data sourced from a study on amination of heteroaryl chlorides in green solvents.

Table 2: Amination of this compound (Representative Data)

Directly comparable data for the amination of this compound under the exact same conditions as in Table 1 is limited. The following data is representative of typical yields for SNAr reactions of 4-chloropyrimidines with amines under various conditions.

NucleophileConditionsProductYield (%)
AnilineHCl (0.1 equiv.), H₂O, 80 °C, 3-22 hN-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine91
MorpholineK₂CO₃, DMAc, rt, 1 h4-(Morpholin-4-yl)-6-arylpyrimidineHigh
Piperidine-4-(Piperidin-1-yl)pyrimidine-

*Data for substituted this compound derivatives.

The available data, though not a direct comparison, supports the general trend of high reactivity for the 4-chloro isomer, often leading to high yields under relatively mild conditions.

Factors Influencing Regioselectivity in Dichloropyrimidines

The comparison between the 2- and 4-positions becomes particularly relevant in di-substituted pyrimidines, such as 2,4-dichloropyrimidine. In the absence of other influencing factors, nucleophilic attack preferentially occurs at the more reactive C4 position.[1][2] However, this regioselectivity can be significantly altered by the electronic and steric nature of other substituents on the pyrimidine ring.

  • Electron-donating groups (EDGs) at the C5 or C6 position can direct nucleophilic attack to the C2 position.

  • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent reactivity at the C4 position.

  • Sterically bulky substituents at C5 can hinder attack at the C4 position, thereby favoring substitution at the C2 position.[1]

  • Intramolecular interactions , such as hydrogen bonding, can dramatically influence regioselectivity. For instance, in 2-MeSO₂-4-chloropyrimidine, amines and Stille coupling reactions selectively occur at C4, whereas alkoxides and formamide anions preferentially attack the C2 position due to the formation of a hydrogen bond with the methylsulfonyl group.

Experimental Protocols

The following are generalized experimental protocols for the SNAr reaction of chloropyrimidines with an amine nucleophile. Specific conditions should be optimized for each substrate and nucleophile combination.

Protocol 1: Amination of 2-Chloropyrimidine in Water

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Amine nucleophile (1.0 equiv)

  • Potassium fluoride (KF) (2.0 equiv)

  • Water

Procedure:

  • To a reaction vessel, add 2-chloropyrimidine, the amine nucleophile, potassium fluoride, and water.

  • Heat the reaction mixture to 100 °C and stir for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amination of this compound Derivative with Acid Catalysis

Materials:

  • This compound derivative (1.0 equiv)

  • Aniline nucleophile (1.1 equiv)

  • Hydrochloric acid (HCl) (0.1 equiv, 0.61 M solution)

  • Water

Procedure:

  • In a reaction flask, combine the this compound derivative and the aniline nucleophile in water.

  • Add the hydrochloric acid solution.

  • Stir the reaction mixture at 80 °C for 3-22 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, suspend the reaction mixture in a saturated aqueous solution of sodium carbonate.

  • Isolate the solid product by filtration.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, dry with brine and anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_2_chloro 2-Chloropyrimidine cluster_4_chloro This compound 2_start 2-Chloropyrimidine 2_intermediate Meisenheimer Complex (less stable) 2_start->2_intermediate + Nu⁻ 2_product 2-Substituted Pyrimidine 2_intermediate->2_product - Cl⁻ 4_start This compound 4_intermediate Meisenheimer Complex (more stable) 4_start->4_intermediate + Nu⁻ 4_product 4-Substituted Pyrimidine 4_intermediate->4_product - Cl⁻ Reactivity This compound > 2-Chloropyrimidine

Caption: Comparative SNAr reaction pathways for 2- and this compound.

Regioselectivity_Factors Dichloropyrimidine 2,4-Dichloropyrimidine C4_Attack Attack at C4 (Generally Favored) Dichloropyrimidine->C4_Attack C2_Attack Attack at C2 (Favored by certain factors) Dichloropyrimidine->C2_Attack Factors Influencing Factors EDG EDG at C5/C6 Factors->EDG EWG EWG at C5 Factors->EWG Sterics Bulky group at C5 Factors->Sterics H_Bond Intramolecular H-Bonding Factors->H_Bond EDG->C2_Attack EWG->C4_Attack Sterics->C2_Attack H_Bond->C2_Attack

Caption: Factors influencing regioselectivity in SNAr reactions of 2,4-dichloropyrimidines.

Experimental_Workflow Start Start Reactants Combine Chloropyrimidine, Nucleophile, Solvent, and Base/Catalyst Start->Reactants Reaction Heat and Stir Reactants->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Characterized Product Purification->Product

Caption: A generalized experimental workflow for SNAr reactions of chloropyrimidines.

Conclusion

References

A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 4-Chloropyrimidine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical technique for purity assessment can significantly impact the accuracy and efficiency of quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound purity, supported by experimental data and detailed methodologies.

This compound is a heterocyclic organic compound that serves as a vital building block in the synthesis of various pharmaceuticals. Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Both HPLC and GC-MS are powerful analytical techniques capable of separating and quantifying components in a mixture, but they operate on different principles, making each suitable for different types of analytes and analytical goals.

Deciding Between HPLC and GC-MS: A Matter of Volatility and Stability

The primary factor in choosing between HPLC and GC-MS is the volatility and thermal stability of the analyte.[1][2] GC-MS requires the sample to be vaporized at high temperatures, making it ideal for volatile or semi-volatile compounds that are thermally stable.[1] In contrast, HPLC is performed at or near ambient temperatures and is well-suited for non-volatile or thermally labile compounds.[2]

This compound has a reported boiling point of 199.2 °C at 760 mmHg, indicating that it is sufficiently volatile for GC analysis. However, its thermal stability during prolonged exposure to high temperatures in the GC inlet and column should be considered.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for HPLC and GC-MS in the analysis of halogenated pyrimidines, based on data from analogous compounds. These values provide an estimate of the expected performance for this compound analysis.

ParameterHPLCGC-MS
Limit of Detection (LOD) 0.4 ppm0.4 ppm
Limit of Quantification (LOQ) 1.3 ppm1.1 ppm
Linearity (R²)
)> 0.999> 0.999
Precision (RSD%) < 2%< 5%
Sample Volatility Requirement Not requiredRequired
Structural Information Limited (UV-Vis)High (Mass Spectrum)

Data extrapolated from the analysis of 2,5-diamino-4,6-dichloro pyrimidine by LC-MS/MS and GC-MS.[3]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and accurate results. The following are representative protocols for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity assessment of pyrimidine compounds.[4] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and definitive identification of impurities through mass spectrometry.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Injection Volume: 1 µL (splitless).

  • Sample Preparation: Dissolve the this compound sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[6]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis and the logical relationship of key validation parameters.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Dissolve this compound in Mobile Phase Injection Inject Sample onto C18 Column SamplePrep->Injection MobilePhasePrep Prepare & Degas Mobile Phase MobilePhasePrep->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration PurityCalc Calculate Purity (% Area) Integration->PurityCalc

HPLC Experimental Workflow for Purity Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing & Analysis SamplePrepGC Dissolve this compound in Volatile Solvent InjectionGC Inject into GC Inlet SamplePrepGC->InjectionGC SeparationGC Temperature Programmed Separation InjectionGC->SeparationGC Ionization Electron Ionization (EI) SeparationGC->Ionization MassAnalysis Mass Analysis (m/z 40-400) Ionization->MassAnalysis TIC Generate Total Ion Chromatogram (TIC) MassAnalysis->TIC PeakID Identify Impurities via Mass Spectra TIC->PeakID PurityCalcGC Calculate Purity (% Area of TIC) TIC->PurityCalcGC

GC-MS Experimental Workflow for Purity Analysis

Validation_Flow MethodDev Method Development Specificity Specificity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Logical Flow of Analytical Method Validation

Conclusion and Recommendation

Both HPLC and GC-MS are suitable and powerful techniques for the purity analysis of this compound.

HPLC is recommended for routine quality control due to its robustness, high precision, and applicability to a wide range of potential non-volatile impurities that might be present from the synthesis. The sample preparation is straightforward, and the instrumentation is widely available in pharmaceutical laboratories.

GC-MS is an invaluable tool for impurity identification and characterization. Its major advantage is the provision of structural information from the mass spectra, which is crucial for identifying unknown process-related impurities or degradation products. While its precision may be slightly lower than HPLC for routine quantification, its high sensitivity and specificity make it an excellent complementary technique, particularly during process development and for in-depth investigations.

The ultimate choice between HPLC and GC-MS will depend on the specific analytical need: routine purity testing versus comprehensive impurity profiling. For a complete quality assessment of this compound, a combination of both techniques is often the most effective approach.

References

A Comparative Guide to the Synthesis of 4-Chloropyrimidine: Traditional vs. Novel One-Pot Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-chloropyrimidines, a critical building block in the development of numerous pharmaceuticals, has traditionally been a multi-step process. However, recent advancements have introduced a more streamlined one-pot synthetic route, promising increased efficiency and sustainability. This guide provides an objective comparison of a traditional synthetic method with a novel one-pot approach, supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal route for their specific needs.

Executive Summary

This guide details two synthetic pathways to obtain a 4-chloropyrimidine derivative. The traditional route involves the chlorination of a pyrimidin-4-one precursor, a reliable but often lengthy process. In contrast, the novel one-pot synthesis proceeds directly from a 2-acyl(amino)nitrile, offering a significantly more efficient and sustainable alternative. The comparison below is based on the synthesis of a representative this compound derivative to highlight the key performance differences between the two methodologies.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the synthesis of a representative this compound derivative, 6-amino-4-phenyl-2-chloropyrimidine-5-carbonitrile, via a traditional route, and a plausible model for a novel one-pot synthesis of a similar derivative.

ParameterTraditional Route: 6-amino-4-phenyl-2-chloropyrimidine-5-carbonitrileNovel One-Pot Route (Model)
Starting Material 6-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrileN-(1-amino-1-phenyl-2,2-dicyanovinyl)acetamide
Key Reagents Phosphorus oxychloride (POCl3)Phosphorus pentachloride (PCl5)
Reaction Time 3 hours (reflux)~2-4 hours
Number of Steps 2 (synthesis of precursor + chlorination)1
Yield GoodGood to Excellent
Purity (Post-Workup) HighHigh
Work-up Procedure Quenching with ice water, neutralization, extractionAqueous workup, filtration
Sustainability Use of excess POCl3, a hazardous reagentReduced solvent usage, fewer steps

Experimental Protocols

Traditional Synthesis: 6-amino-4-phenyl-2-chloropyrimidine-5-carbonitrile[1]

Step 1: Synthesis of 6-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile (Precursor)

A mixture of benzaldehyde (0.1 mol), malononitrile (0.1 mol), and urea (0.1 mol) in absolute ethanol (100 ml) containing potassium carbonate (0.1 mol) is refluxed for 24 hours. After cooling, the solid product is filtered, washed with ethanol, and dried to yield the pyrimidin-4-one precursor.

Step 2: Chlorination

The dried 6-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile is refluxed in excess phosphorus oxychloride (20 ml) for 3 hours. The reaction mixture is then carefully poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford 6-amino-4-phenyl-2-chloropyrimidine-5-carbonitrile.

Novel One-Pot Synthesis of a this compound Derivative (General Protocol)

A solution of the corresponding 2-acyl(amino)nitrile in a suitable solvent (e.g., sulfolane) is treated with phosphorus pentachloride (PCl5). The reaction mixture is heated, typically at temperatures ranging from 45°C to 110°C, for a period of 2 to 16 hours, depending on the substrate. Upon completion, the reaction is cooled and subjected to an aqueous workup. The product is then isolated by filtration and purified as necessary. This one-pot reaction provides an attractive and sustainable alternative to the commonly used multistep methodology.

Validation of Product Purity: HPLC-MS Protocol

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for validating the purity of synthesized this compound derivatives.[1]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 100-500

Sample Preparation:

A stock solution of the synthesized this compound derivative is prepared in acetonitrile at a concentration of 1 mg/mL. This is further diluted for analysis.

Mandatory Visualization

Traditional_vs_Novel_Synthesis cluster_traditional Traditional Two-Step Synthesis cluster_novel Novel One-Pot Synthesis start_trad Pyrimidin-4-one Precursor reagent_trad POCl3 / Reflux start_trad->reagent_trad Chlorination product_trad This compound reagent_trad->product_trad start_novel 2-Acyl(amino)nitrile reagent_novel PCl5 / Heat start_novel->reagent_novel Cyclization/ Chlorination product_novel This compound reagent_novel->product_novel

Caption: Comparison of traditional and novel synthetic workflows.

Experimental_Workflow_Validation cluster_synthesis Synthesis cluster_purification Purification & Analysis synthesis Crude this compound (from either route) workup Aqueous Workup & Filtration synthesis->workup hplc_ms HPLC-MS Analysis workup->hplc_ms Purity Check nmr_ir_ms Spectroscopic Analysis (NMR, IR, MS) workup->nmr_ir_ms Structural Confirmation pure_product Pure this compound hplc_ms->pure_product nmr_ir_ms->pure_product

Caption: General workflow for product validation.

Conclusion

The novel one-pot synthesis of 4-chloropyrimidines from 2-acyl(amino)nitriles presents a compelling alternative to traditional multi-step methods. The primary advantages of the one-pot approach include a significant reduction in reaction steps, decreased solvent usage, and potentially higher overall yields, contributing to a more sustainable and cost-effective process. While the traditional route remains a viable and well-established method, the efficiency and pot economy of the novel synthesis make it a highly attractive option for researchers and professionals in drug development. The choice of synthetic route will ultimately depend on factors such as substrate availability, scalability requirements, and the specific goals of the research program.

References

A Comparative Study of Catalysts for Suzuki Coupling of 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the arylation of heterocyclic compounds such as 4-chloropyrimidine is of paramount importance, as the pyrimidine motif is a ubiquitous scaffold in a vast array of biologically active molecules.[1][2] The choice of catalyst is a critical parameter that dictates the success of the coupling, influencing reaction yields, times, and overall efficiency.

This guide provides a comparative overview of various catalytic systems for the Suzuki coupling of this compound, with a focus on palladium-based, nickel-based, and other emerging catalytic methodologies. The information presented is supported by experimental data from the literature to facilitate catalyst selection for specific research and development needs.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in the Suzuki coupling of this compound is influenced by several factors, including the metal center, the nature of the ancillary ligands, the base, the solvent, and the reaction temperature. The following tables summarize the performance of different catalytic systems based on published data.

Palladium-Based Catalysts

Palladium complexes are the most widely used and well-documented catalysts for the Suzuki coupling of chloro-heteroarenes.[3] The reactivity of these systems is often enhanced by the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3]

Catalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference(s)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane10024 h71[2]
Pd(PPh₃)₄ (Microwave)K₂CO₃1,4-Dioxane/H₂O10015 min81[2]
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O100-High[1]
PdCl₂(dppf) (Microwave)K₂CO₃DME/H₂O12015-30 minModerate to High[1]
[Pd(IPr)(cinnamyl)Cl]K₂CO₃1,4-DioxaneRT24 h-[2]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate[4]
Nickel-Based Catalysts

Nickel catalysts have emerged as a more economical and earth-abundant alternative to palladium for cross-coupling reactions.[5] However, their application in the Suzuki coupling of chloro-N-heterocycles can be challenging due to the potential for catalyst inhibition.[6]

Catalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference(s)
NiCl₂(dppf)K₃PO₄THF/H₂O852 hPromising for 4-chloropyridine[6]
NiCl₂(PCy₃)₂K₃PO₄2-Me-THF10012 hEffective for various heterocycles[5]

Note: Direct comparative data for Nickel-catalyzed Suzuki coupling of this compound is limited. The data presented is for analogous chloro-N-heterocycles and suggests potential applicability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Suzuki coupling of this compound using different palladium-based catalyst systems.

Protocol 1: Conventional Heating with Pd(PPh₃)₄

This protocol is a standard method for the Suzuki coupling of chloropyrimidines.

Reagents:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Water (1.5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted Coupling with Pd(PPh₃)₄

Microwave irradiation can significantly reduce reaction times.[1]

Reagents:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Phenylboronic acid (1.0 mmol)

  • Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (7 mL)

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[3]

  • Add 1,4-dioxane to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes.[3]

  • After cooling, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.[3]

Protocol 3: Coupling with a Buchwald Ligand System (Pd(OAc)₂/XPhos)

Bulky, electron-rich phosphine ligands like XPhos are highly effective for the coupling of challenging aryl chlorides.[1]

Reagents:

  • 4-Chloro-6-ethyl-2-phenylpyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine 4-chloro-6-ethyl-2-phenylpyrimidine, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane and water via syringe.[1]

  • Stir the reaction mixture at 100 °C and monitor by TLC or LC-MS.[1]

  • Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental and mechanistic aspects of the Suzuki coupling of this compound, the following diagrams are provided.

G General Experimental Workflow for Suzuki Coupling prep Reaction Setup: - Add this compound, boronic acid, catalyst, and base to a flask. inert Inert Atmosphere: - Evacuate and backfill with Argon or Nitrogen. prep->inert solvent Solvent Addition: - Add degassed solvent(s). inert->solvent reaction Reaction: - Heat and stir for the specified time. - Monitor progress by TLC/LC-MS. solvent->reaction workup Work-up: - Cool, dilute with organic solvent, and wash with water. reaction->workup purify Purification: - Dry, concentrate, and purify by column chromatography. workup->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

G Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-Cl(L_n) pd0->pd2_complex Ar-Cl (this compound) oxidative_addition Oxidative Addition pd2_aryl Ar-Pd(II)-R(L_n) pd2_complex->pd2_aryl transmetalation transmetalation Transmetalation boronate R-B(OR')_2 (activated by base) boronate->transmetalation product Ar-R (Product) pd2_aryl->product reductive_elimination reductive_elimination Reductive Elimination product->pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an optimal catalyst for the Suzuki coupling of this compound is a critical decision that significantly impacts reaction efficiency and yield. For routine couplings, traditional palladium catalysts such as Pd(PPh₃)₄ can be effective, particularly with microwave assistance to accelerate the reaction.[2][3] For more challenging substrates or to achieve higher yields and shorter reaction times, advanced catalyst systems employing bulky phosphine ligands like XPhos or NHC ligands are often necessary.[1][2] While nickel-based catalysts present a cost-effective alternative, their application to this compound requires further investigation to overcome potential challenges. The detailed protocols and comparative data provided in this guide aim to assist researchers in making informed decisions for their specific synthetic needs.

References

Reactivity Showdown: 4-Fluoropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of heterocyclic chemistry, halopyrimidines are pivotal building blocks for the synthesis of a vast array of functional molecules, particularly in the development of novel therapeutics. The propensity of these molecules to undergo nucleophilic aromatic substitution (SNAr) is fundamental to their utility. A common question faced by researchers is the choice between different halogenated pyrimidines as substrates. This guide provides an objective comparison of the reactivity of 4-fluoropyrimidine and 4-chloropyrimidine, supported by established mechanistic principles and representative data, to aid in the strategic design of synthetic routes.

The Decisive Factor: Leaving Group Ability in SNAr

Contrary to the principles governing SN1 and SN2 reactions, where iodide and bromide are excellent leaving groups, the reactivity trend for halogens in nucleophilic aromatic substitution on electron-deficient rings is inverted. The generally accepted order of reactivity is F > Cl > Br > I.[1] This counterintuitive trend is a direct consequence of the reaction mechanism.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The second step is the rapid expulsion of the halide leaving group to restore aromaticity.

The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This polarization effect significantly lowers the activation energy of the initial addition step, making 4-fluoropyrimidine generally more reactive than this compound.

Quantitative Reactivity Comparison

While extensive kinetic data for the direct comparison of 4-fluoropyrimidine and this compound with a wide range of nucleophiles under identical conditions is not always readily available in a single study, the established principles of SNAr reactions allow for a representative comparison. The following table summarizes the expected relative reactivity based on the well-documented "element effect" in SNAr reactions.

Feature4-FluoropyrimidineThis compoundJustification
Relative Rate of SNAr FasterSlowerThe highly electronegative fluorine atom enhances the electrophilicity of the C4 carbon, accelerating the rate-determining nucleophilic attack. Studies on analogous heterocyclic systems consistently show this trend.[2]
Reaction Conditions MilderHarsherDue to its higher reactivity, reactions with 4-fluoropyrimidine can often be conducted at lower temperatures or for shorter durations to achieve comparable yields. This can be advantageous for sensitive substrates or to minimize side reactions.
Cost & Availability Generally higherGenerally lowerThis compound and its derivatives are often more commercially available and less expensive than their fluoro-counterparts, which can be a consideration for large-scale synthesis.
Selectivity HighHighBoth substrates typically exhibit high selectivity for substitution at the C4 position over other positions on the pyrimidine ring, assuming no other strongly activating or directing groups are present. The fundamental electronic properties of the pyrimidine ring favor attack at the 2 and 4 positions.

Visualizing the Mechanism of Action

The diagram below illustrates the generalized mechanism for the SNAr reaction on a 4-halopyrimidine, highlighting the formation of the key Meisenheimer intermediate. The enhanced electrophilicity of the carbon at the C4 position, particularly when the halogen (X) is fluorine, facilitates the initial, rate-determining attack by the nucleophile.

Caption: Generalized SNAr mechanism on a 4-halopyrimidine.

Experimental Protocol: Comparative Reactivity Analysis

This protocol outlines a method for comparing the reactivity of 4-fluoropyrimidine and this compound with a common nucleophile, such as morpholine. The reaction progress can be monitored by techniques like HPLC, GC, or NMR spectroscopy to determine the rate of consumption of the starting materials and the formation of the product.

Materials:

  • 4-Fluoropyrimidine

  • This compound

  • Morpholine (or other desired nucleophile)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN))

  • Internal standard for quantitative analysis (e.g., dodecane for GC, 1,3,5-trimethoxybenzene for NMR)

  • Reaction vials, magnetic stirrer, and heating block/oil bath

  • Analytical instrumentation (HPLC, GC, or NMR)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-fluoropyrimidine in the chosen anhydrous solvent at a precise concentration (e.g., 0.1 M).

    • Prepare a separate stock solution of this compound in the same solvent at the same concentration (0.1 M).

    • Prepare a stock solution of the nucleophile (e.g., morpholine) in the same solvent (e.g., 0.12 M, 1.2 equivalents).

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In two separate, dry reaction vials equipped with magnetic stir bars, add a defined volume of the respective halopyrimidine stock solution.

    • Add a precise amount of the internal standard stock solution to each vial.

    • Place the vials in a heating block or oil bath pre-heated to the desired reaction temperature (e.g., 50 °C). Allow the solutions to equilibrate thermally for 5-10 minutes.

  • Initiation of Reaction and Monitoring:

    • To initiate the reactions simultaneously, add the pre-heated nucleophile stock solution to each vial.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a cold solvent or a suitable quenching agent to prevent further reaction.

  • Analysis:

    • Analyze the quenched aliquots using the chosen analytical method (HPLC, GC, or NMR).

    • Quantify the concentration of the remaining 4-halopyrimidine and the formed 4-substituted pyrimidine product by comparing their peak areas/integrals to that of the internal standard.

  • Data Presentation:

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial reaction rates and/or the pseudo-first-order rate constants for each reaction.

    • Summarize the results in a table for a direct comparison of the reactivity.

This experimental setup will provide quantitative data on the relative reactivity of 4-fluoropyrimidine and this compound under identical conditions, allowing for an informed decision in the selection of the appropriate substrate for a specific synthetic application.

Conclusion

For nucleophilic aromatic substitution on the pyrimidine ring, 4-fluoropyrimidine is generally the more reactive substrate compared to this compound. This enhanced reactivity, stemming from the high electronegativity of fluorine, allows for milder reaction conditions. However, the choice of substrate may also be influenced by factors such as cost, availability, and the specific nature of the nucleophile and other substituents on the pyrimidine ring. The provided experimental protocol offers a framework for researchers to quantitatively assess the reactivity of these important building blocks in their own systems.

References

Benchmarking 4-Chloropyrimidine: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous FDA-approved therapeutics. Among the various functionalized pyrimidines, chloropyrimidines serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides an objective comparison of 4-chloropyrimidine against other common pyrimidine intermediates, such as 2-chloropyrimidine and 2,4-dichloropyrimidine, with a focus on their reactivity in key synthetic transformations.

Comparative Reactivity Data

The reactivity of a chloropyrimidine is fundamentally dictated by the position of the chlorine atom on the electron-deficient pyrimidine ring. The two nitrogen atoms significantly lower the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[1]

Generally, the C4 position is more reactive than the C2 position in nucleophilic aromatic substitution (SNAr) reactions.[2] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, where it can be delocalized over both ring nitrogens.[2] In the case of 2,4-dichloropyrimidine, reactions often exhibit high regioselectivity, with the initial substitution occurring preferentially at the more reactive C4 position.[3][4]

Below is a summary of typical reactivity patterns and yields observed in common palladium-catalyzed cross-coupling and SNAr reactions.

Building BlockReaction TypeCoupling PartnerCatalyst/ConditionsYield (%)Regioselectivity
This compound SNAr (Amination)Secondary AmineK₂CO₃, DMF, 100 °C85-95N/A
2-Chloropyrimidine SNAr (Amination)Secondary AmineK₂CO₃, DMF, 120 °C70-85N/A
This compound Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C80-90N/A
2-Chloropyrimidine Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C75-85N/A
2,4-Dichloropyrimidine SNAr (Amination)Primary AmineDIPEA, EtOH, RT70-90C4 selective
2,4-Dichloropyrimidine Suzuki CouplingArylboronic AcidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C74-95C4 selective[4]
2,4-Dichloropyrimidine Buchwald-HartwigSecondary AminePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C>95C4 selective (>30:1)[5]

Note: Yields are representative and can vary based on specific substrates, catalysts, and reaction conditions.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are general protocols for three key reactions used in the functionalization of chloropyrimidines.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical amination reaction.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), combine the chloropyrimidine (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq.).

  • Solvent Addition: Add a dry, polar aprotic solvent such as DMF, DMAc, or NMP.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of a C-C bond between a chloropyrimidine and a boronic acid.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the chloropyrimidine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).[4]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[6][7]

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction for the disappearance of starting material using TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

General Protocol for Buchwald-Hartwig Amination

This protocol is for the palladium-catalyzed C-N bond formation, particularly useful for less reactive aryl chlorides or when SNAr fails.[8][9]

  • Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, charge a flask with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).[10]

  • Reagent Addition: Add the chloropyrimidine (1.0 eq.), the amine (1.2 eq.), and a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the sealed reaction vessel to 90-110 °C.

  • Monitoring: Track the reaction's progress via LC-MS or GC-MS.

  • Work-up: Cool the mixture, filter through a pad of celite to remove the palladium catalyst, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography or crystallization.

Illustrative Diagrams

Visualizations of experimental workflows and biological pathways help in conceptualizing the application of these building blocks.

G cluster_workflow Experimental Workflow: Comparative Reactivity Study start Prepare Stock Solutions (Chloropyrimidines, Coupling Partners) react Set up Parallel Reactions (Varying Substrates & Conditions) start->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Quench & Work-up monitor->workup analyze Analyze Crude Product (Yield, Purity via NMR/GC) workup->analyze purify Purify Products (Column Chromatography) analyze->purify characterize Characterize Pure Products (NMR, MS, HRMS) purify->characterize end Compare Data & Conclude characterize->end

A typical workflow for benchmarking pyrimidine building blocks.

Many kinase inhibitors, which are crucial in oncology, utilize a pyrimidine core to interact with the ATP-binding site of the target kinase.[11][12] The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where a pyrimidine-based inhibitor can block downstream signaling.

G Simplified Kinase Signaling Pathway & Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK) Dimer->Downstream Phosphorylates ATP ATP ATP->Dimer Provides P i Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Dimer Blocks ATP Binding Proliferation Cell Proliferation, Survival Downstream->Proliferation

Inhibition of an RTK pathway by a pyrimidine-based drug.

References

Assessing the Biological Activity of 4-Chloropyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the pyrimidine ring creates a versatile intermediate for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the biological activity of various 4-chloropyrimidine analogs, focusing on their anticancer and antimicrobial properties. The information herein is supported by experimental data from various studies, with detailed methodologies for key assays provided.

Comparative Analysis of Biological Activity

The biological activities of this compound analogs are diverse and heavily influenced by the nature of the substituents at other positions of the pyrimidine ring. These derivatives have shown significant promise as kinase inhibitors in cancer therapy and as potent antimicrobial agents.

Anticancer Activity: Targeting Key Kinases

This compound derivatives have been extensively explored as inhibitors of various protein kinases that are pivotal in cancer cell proliferation and survival. The 4-chloro position serves as a key attachment point for various moieties that can interact with the ATP-binding pocket of these enzymes.

Table 1: Anticancer Activity of this compound Analogs as Kinase Inhibitors

Compound ID/ReferenceTarget Kinase(s)Cancer Cell Line(s)IC50/EC50 (µM)
MSK1 Inhibitors
Compound 14 [1]MSK1-pIC50: 6.1
Compound 22 [1]MSK1-pIC50: 7.0
Compound 23 [1]MSK1-pIC50: 7.0
Aurora Kinase Inhibitors
Compound 12a [2]Aurora A, Aurora BHCT-1161.31 ± 0.41
A54912.05 ± 0.45
MCF-720.53 ± 6.13
EGFR Inhibitors
Pyrido[4,3-d]pyrimidine Analogues[3]EGFRA4310.008 - 0.04
General Anticancer Activity
Derivative 6 [4]Not SpecifiedHCT11689.24 ± 1.36
MCF789.37 ± 1.17
Derivative 1 [4]Not SpecifiedHCT116209.17 ± 1.23
MCF7221.91 ± 1.37

Structure-Activity Relationship (SAR) Insights:

  • MSK1 Inhibition: Studies on chloropyrimidines as MSK1 inhibitors have shown that the pyrimidine core is crucial for activity. Replacement of the azaindole moiety in early-generation compounds with a pyrrolopyrimidine group led to a nearly 10-fold increase in potency[1].

  • Aurora Kinase Inhibition: For 2,4-disubstituted pyrimidines targeting Aurora kinases, the substitution pattern significantly influences antiproliferative activity across different cancer cell lines[2].

  • EGFR Inhibition: In the case of pyrido[4,3-d]pyrimidines, which are structurally related to 4-chloropyrimidines, weakly basic amine derivatives at the 7-position have been shown to retain high inhibitory activity against EGFR while improving aqueous solubility[3].

Antimicrobial Activity

Certain this compound analogs have demonstrated potent activity against a range of pathogenic bacteria and fungi. The chloro-substituent is often a key feature for enhancing the antimicrobial efficacy of these compounds.

Table 2: Antimicrobial Activity of this compound Analogs

Compound ID/ReferenceTarget Organism(s)MIC (µg/mL)
Compound 3a, 3b [5][6]Pseudomonas aeruginosa, Escherichia coli12.5
Compound 3c, 3h, 3i, 3o [5][6]Mycobacterium tuberculosis0.75
Compound 3i [5][6]Escherichia coli12.5
Thiopyrimidine-benzenesulfonamide 6M, 19M, 20M, 25M [7]Klebsiella pneumoniae, Pseudomonas aeruginosa375

Structure-Activity Relationship (SAR) Insights:

  • The antimicrobial activity of chloropyrimidine derivatives is significantly influenced by the substituents at the 2 and 6 positions of the pyrimidine ring[8].

  • The introduction of aryl, heteroaryl, and alkylthio substituents has been shown to yield compounds with potent antimycobacterial activity[5][6].

Key Signaling Pathways Targeted by this compound Analogs

The anticancer effects of many this compound analogs are attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Analogs Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition by this compound analogs.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitosis Mitosis Centrosome_Maturation->Mitosis Aurora_B Aurora B Mitosis->Aurora_B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Inhibitor This compound Analogs Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Role of Aurora kinases in mitosis and their inhibition.

MSK1_Signaling_Pathway Stress_Mitogens Stress / Mitogens p38_ERK p38 / ERK Stress_Mitogens->p38_ERK MSK1 MSK1 p38_ERK->MSK1 CREB_HistoneH3 CREB / Histone H3 MSK1->CREB_HistoneH3 Gene_Expression Gene Expression (Inflammation, Survival) CREB_HistoneH3->Gene_Expression Inhibitor This compound Analogs Inhibitor->MSK1

Caption: Simplified MSK1 signaling pathway and its inhibition.

Experimental Protocols

The assessment of the biological activity of this compound analogs involves a variety of in vitro assays. Below are detailed methodologies for some of the key experiments.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the this compound analog at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescence signal indicates a higher amount of ADP produced and therefore less inhibition of the kinase. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution of Compounds: Serially dilute the this compound analogs in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The evaluation of this compound analogs typically follows a structured workflow from initial screening to more detailed characterization.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Primary_Screening Primary Screening (e.g., Cell Viability Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Apoptosis Assays) Hit_Identification->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection SAR_Studies Structure-Activity Relationship Studies Lead_Selection->SAR_Studies In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Selection->In_Vivo_Studies SAR_Studies->Synthesis

Caption: A typical experimental workflow for assessing this compound analogs.

Conclusion

This compound analogs represent a promising class of compounds with a broad spectrum of biological activities. Their utility as kinase inhibitors for cancer therapy and as antimicrobial agents is well-documented, although much of the data is from disparate studies. This guide provides a consolidated overview to aid researchers in comparing the performance of these analogs and in designing future studies. A systematic evaluation of a diverse library of this compound derivatives against a standardized panel of biological targets would be invaluable for a more comprehensive understanding of their therapeutic potential and for accelerating the development of novel drugs based on this versatile scaffold.

References

Safety Operating Guide

Proper Disposal of 4-Chloropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the proper disposal of 4-Chloropyrimidine, ensuring operational integrity and personnel safety in research and development settings.

The proper disposal of this compound, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This compound must be treated as hazardous waste and handled by trained personnel. The following procedures provide a step-by-step guide for its safe disposal.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Protection: A lab coat or chemical-resistant apron.

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Waste Classification and Segregation

Proper segregation of chemical waste is a foundational principle of laboratory safety. This compound waste must be collected separately from other waste streams, particularly from non-halogenated organic waste, to prevent potentially hazardous reactions and to facilitate proper disposal.[2] Mis-segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

Waste Segregation for this compound

Waste TypeSegregation CategoryRecommended Container
Solid this compound Halogenated Organic SolidsLabeled, sealed, and chemically compatible container.
Contaminated Labware (e.g., gloves, wipes) Halogenated Solid WasteDouble-bagged in clear plastic bags for inspection.
Solutions of this compound Halogenated Organic Liquid WasteLabeled, sealed, and chemically compatible container (e.g., glass or polyethylene).
First Rinsate from Contaminated Glassware Halogenated Organic Liquid WasteCollect in a labeled, sealed, and chemically compatible container.

Disposal Procedures

  • Container Selection and Labeling:

    • Use only containers that are in good condition and compatible with this compound.

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Include the approximate concentration and quantity of the waste.

  • Waste Accumulation:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents and acids.[2]

    • Do not overfill containers; leave adequate headspace for expansion.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure proper ventilation.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[2][3] Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Final Disposal:

    • Dispose of contents and containers at an approved waste disposal plant.[2][3][4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Experimental Protocols

No specific experimental protocols for the chemical neutralization of this compound for disposal in a standard laboratory setting were identified in the public literature. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company.

Disposal Workflow

This compound Disposal Workflow cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Storage & Handling cluster_3 Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled, Compatible Waste Containers B->C D Segregate as Halogenated Organic Waste C->D E Collect Solid & Liquid Waste in Separate Containers D->E F Collect Contaminated Labware D->F G Keep Containers Tightly Closed E->G F->G H Store in Designated Satellite Accumulation Area G->H J Contact Environmental Health & Safety (EHS) for Pickup H->J I Manage Spills Appropriately I->J K Transport to Approved Hazardous Waste Facility J->K

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 4-Chloropyrimidine: An Essential Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and the integrity of research. This guide provides essential, immediate safety and logistical information for managing 4-Chloropyrimidine, a key reagent in various synthetic pathways. The following procedural guidance is based on established safety protocols for halogenated heterocyclic compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The appropriate PPE should be worn at all times when handling this compound.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves generally offer sufficient short-term protection. For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select the most appropriate material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use.[2][3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[2][3]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorAll handling of this compound should be conducted in a certified chemical fume hood. If engineering controls are not feasible or if exposure limits are exceeded, a respirator is required. For solid compounds, a particulate filter conforming to EN 143 is recommended.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound in the laboratory minimizes risks and ensures regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1] The container should be kept tightly closed.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number (17180-93-7), and appropriate hazard warnings.

Handling and Use
  • Controlled Area: All weighing and transfer operations should be conducted in a designated area, preferably within a chemical fume hood, to control potential exposure.[3]

  • Avoidance of Contamination: Use dedicated spatulas and weighing boats. Avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.[1]

Disposal Plan
  • Waste Segregation: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste. This waste should be segregated as halogenated organic waste.[4]

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.

    • Contaminated Materials: Dispose of in a designated hazardous waste container.

    • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may require defacing the label.[4]

  • Disposal Method: All waste containing this compound must be disposed of through a licensed professional waste disposal service. Do not discharge down the drain.[3]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

Spill_Response_Workflow cluster_spill_assessment Spill Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size and Immediate Risk Spill->Assess Alert_Small Alert personnel in the immediate area Assess->Alert_Small Small & Contained Evacuate Evacuate the laboratory immediately Assess->Evacuate Large or Uncontrolled PPE_Small Don appropriate PPE Alert_Small->PPE_Small Contain_Small Contain the spill with inert absorbent material PPE_Small->Contain_Small Collect_Small Carefully collect absorbed material into a labeled hazardous waste container Contain_Small->Collect_Small Decontaminate_Small Decontaminate the spill area Collect_Small->Decontaminate_Small Alert_Large Alert lab supervisor and institutional safety office Evacuate->Alert_Large Secure Secure the area to prevent re-entry Alert_Large->Secure Await Await arrival of trained emergency response personnel Secure->Await

Caption: Workflow for responding to a this compound spill.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 17180-93-7) was located in the public domain. The guidance provided here is based on the GHS classifications available for this compound and safety information for structurally similar chlorinated pyrimidines.[5] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

References

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